molecular formula C15H22N2O2 B1613042 2-(4-Piperidinyloxy)-N-propylbenzamide CAS No. 902837-05-2

2-(4-Piperidinyloxy)-N-propylbenzamide

Cat. No.: B1613042
CAS No.: 902837-05-2
M. Wt: 262.35 g/mol
InChI Key: LPOLZUPPWJORHK-UHFFFAOYSA-N
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Description

2-(4-Piperidinyloxy)-N-propylbenzamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Piperidinyloxy)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Piperidinyloxy)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-yloxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-9-17-15(18)13-5-3-4-6-14(13)19-12-7-10-16-11-8-12/h3-6,12,16H,2,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOLZUPPWJORHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639901
Record name 2-[(Piperidin-4-yl)oxy]-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-05-2
Record name 2-[(Piperidin-4-yl)oxy]-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Predicting and Validating the ADME Profile of 2-(4-Piperidinyloxy)-N-propylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

During the hit-to-lead phase of drug discovery, an early and precise understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for mitigating downstream attrition. The compound 2-(4-Piperidinyloxy)-N-propylbenzamide (CAS: 902837-05-2) presents a fascinating case study in physicochemical contradictions. Characterized by a highly lipophilic N-propylbenzamide core tethered to a strongly basic piperidine ring, this molecule exemplifies the classic "permeability-solubility trade-off."

This whitepaper provides an authoritative framework for predicting the ADME liabilities of this compound and outlines the self-validating, in vitro workflows required to experimentally confirm these predictions[1].

Physicochemical Architecture and In Silico Predictions

At the molecular level, the biological fate of 2-(4-Piperidinyloxy)-N-propylbenzamide is heavily dictated by the basicity of its secondary amine. The piperidine nitrogen has a predicted pKa of ~10.4, meaning the molecule will exist almost exclusively (>99%) in an ionized, protonated state at the physiological pH of 7.4.

Table 1: Predicted Physicochemical & ADME Parameters
ParameterPredicted ValueMechanistic Rationale
Molecular Weight 262.35 g/mol Falls well within Lipinski’s Rule of Five (<500 Da) ensuring theoretical druggability.
pKa (Amine) ~10.4The basic piperidine nitrogen is heavily protonated at physiological pH (7.4).
LogP (Octanol/Water) ~2.1 - 2.5The lipophilic propylbenzamide core balances the polar piperidinyloxy moiety.
LogD (pH 7.4) ~0.5 - 1.0Protonation drastically reduces overall lipophilicity at physiological pH, favoring the aqueous phase.
Solubility (pH 7.4) High (>100 µM)The ionized state enables excellent thermodynamic and kinetic aqueous solubility.
Passive Permeability Moderate to LowThe permanent positive charge introduces a high energetic penalty for desolvation, restricting passive transcellular diffusion[2].

Absorption: Navigating the Permeability-Solubility Trade-off

Because the compound is highly soluble but carrying a positive charge at pH 7.4, its primary barrier to systemic exposure is transcellular passive permeability. To accurately profile its absorption, we must uncouple passive diffusion from active transport mechanisms.

Protocol 1: High-Throughput PAMPA (Passive Diffusion)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses an artificial lipid bilayer devoid of active transporters[2]. By coating the membrane with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), we specifically isolate and measure the energetic penalty the protonated piperidine faces when crossing a lipophilic barrier without the confounding variables of cellular efflux.

  • Assay Preparation: Prepare the donor solution by diluting 2-(4-Piperidinyloxy)-N-propylbenzamide to 10 µM in PBS (pH 7.4) with a maximum of 5% DMSO to maintain solubility without disrupting the artificial membrane[2].

  • Membrane Coating: Apply 5 µL of a 2% (w/v) DOPC solution in dodecane to the PVDF filter of the donor plate. Note: Dodecane acts as the volatile organic solvent that evaporates, leaving a multilamellar lipid bilayer.

  • Assembly & Incubation: Add 150 µL of the donor solution to the bottom plate and 300 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate for 5–16 hours at room temperature in a humidity chamber to prevent evaporation.

  • Analysis: Separate the compartments and quantify compound concentrations using LC-MS/MS. A low effective permeability (

    
    ) confirms the desolvation penalty of the basic amine.
    
Protocol 2: Caco-2 Bidirectional Permeability Assay (Active + Passive)

Causality: To identify if the compound is a substrate for efflux pumps (e.g., P-glycoprotein), we utilize Caco-2 cells. These cells must be cultured for up to 21 days post-confluence to ensure the formation of functional tight junctions and apical brush borders, perfectly mimicking human intestinal enterocytes[3].

  • Cell Culture: Seed Caco-2 cells on polycarbonate membrane inserts and culture for 21 days[3]. Confirm monolayer integrity using Transepithelial Electrical Resistance (TEER >200 Ω·cm²).

  • Dosing: Spike the test compound (10 µM) independently into the apical chamber (for A-to-B permeation) and the basolateral chamber (for B-to-A permeation).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample the receiver chambers and analyze via LC-MS/MS[4].

  • Interpretation: Calculate the Efflux Ratio (

    
    ). A ratio > 2.0 indicates active efflux liability.
    

Metabolism: CYP2D6 Liabilities of the Piperidine Motif

A critical vulnerability of basic amines in drug design is their high affinity for Cytochrome P450 2D6 (CYP2D6).

Mechanistic Insight: CYP2D6 possesses an acidic active site cavity. The protonated piperidine nitrogen of our hit compound forms a strong, stable ion-pair interaction with anionic residues (specifically Asp301)[5]. This ionic anchor rigidly positions the lipophilic N-propylbenzamide tail 5–7 Å away, perfectly aligning it directly over the catalytic heme iron for rapid oxidative clearance[6].

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of CYP450 enzymes. By introducing NADPH—an essential electron donor cofactor for monooxygenase activity—we can experimentally determine the compound's intrinsic hepatic clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Compound Addition: Spike the compound into the matrix to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the electron-transfer cascade required for CYP450 metabolism.

  • Kinetic Sampling: At precise intervals (0, 15, 30, 45, 60 min), transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard. This immediately denatures the CYP enzymes and quenches the reaction.

  • Quantification: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance.
    

Distribution and Excretion Projections

  • Distribution: Due to the cationic nature of the piperidine ring at physiological pH, the compound is highly likely to partition into acidic subcellular compartments (like lysosomes) and bind extensively to tissue phospholipids. We predict a large Volume of Distribution (Vd) .

  • Excretion: While the high aqueous solubility favors renal clearance, the high expected metabolic turnover via CYP2D6 suggests that the compound will primarily be excreted into the urine as heavily oxidized, hydrophilic metabolites rather than the intact parent drug.

Visualization: ADME Screening & Validation Workflow

ADME_Workflow Start 2-(4-Piperidinyloxy)- N-propylbenzamide (Basic pKa ~10.4) Abs Absorption (PAMPA & Caco-2) Start->Abs Dist Distribution (Equilibrium Dialysis) Start->Dist Met Metabolism (HLM & CYP Phenotyping) Start->Met Exc Excretion (Renal & Biliary Models) Start->Exc Abs_Read High Solubility Low-Mod Passive Permeability Abs->Abs_Read Dist_Read High Tissue Partitioning Large Vd Dist->Dist_Read Met_Read High CYP2D6 Clearance (Ion-Pair with Asp301) Met->Met_Read Exc_Read Urine Excretion of Hydrophilic Metabolites Exc->Exc_Read

ADME screening workflow for 2-(4-Piperidinyloxy)-N-propylbenzamide highlighting key liabilities.

References

Sources

Navigating the Frontier of Drug Discovery: A Technical Guide to Screening 2-(4-Piperidinyloxy)-N-propylbenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the availability and screening strategies for compound libraries centered around the 2-(4-Piperidinyloxy)-N-propylbenzamide scaffold. As the quest for novel therapeutics continues, understanding the nuances of targeted library screening is paramount. This document serves as a core resource for research teams engaged in the early stages of drug discovery, offering field-proven insights and actionable protocols.

Executive Summary: The Emerging Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities.[1] The specific scaffold, 2-(4-Piperidinyloxy)-N-propylbenzamide, and its analogs have garnered interest due to their potential to modulate key physiological pathways. Notably, compounds with a closely related 2-piperidinyl phenyl benzamide core have been identified as positive allosteric modulators of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes. This discovery opens a promising avenue for the development of novel therapeutics targeting the EP2 receptor.

This guide will navigate the current landscape of screening library availability for this scaffold, delve into the scientific rationale for its selection, and provide detailed methodologies for its effective screening.

Availability of Screening Libraries: A bifurcated approach

While a pre-designed, commercially available screening library specifically titled "2-(4-Piperidinyloxy)-N-propylbenzamide library" is not prominently marketed, researchers have two primary avenues to acquire a focused collection of these and related molecules for high-throughput screening (HTS).

Option A: Curating a Custom Library from Commercially Available Analogs

The lead compound, 2-(4-Piperidinyloxy)-N-propylbenzamide, is available from several chemical suppliers as an individual product.[2] This allows researchers to build a bespoke screening library by purchasing the parent compound and a curated selection of structurally related analogs. This approach offers a high degree of control over the library's composition, allowing for the exploration of specific structure-activity relationships (SAR).

Table 1: Exemplary Suppliers of 2-(4-Piperidinyloxy)-N-propylbenzamide and Related Benzamide Analogs

SupplierWebsiteNotes
Sigma-AldrichOffers the specific compound 2-(4-Piperidinyloxy)-N-propylbenzamide.[2]
Simson PharmaProvider of various benzamide derivatives.
Ottokemi[Link]Supplier of benzamide and related compounds.[3]
Chemical BullDistributor of pharmaceutical intermediates including benzamides.[4]
Matrix ScientificOffers a range of benzamide analogs and custom synthesis services.[5]
Option B: Commissioning a Custom-Synthesized Focused Library

For a more comprehensive and novel exploration of the chemical space around the 2-(4-Piperidinyloxy)-N-propylbenzamide scaffold, researchers can partner with contract research organizations (CROs) that specialize in custom library synthesis. This approach allows for the design and creation of a unique library tailored to specific research hypotheses.

Table 2: Selected Vendors Offering Custom Chemical Library Synthesis

VendorWebsiteKey Services
Life ChemicalsCustom targeted library design and synthesis.[6]
Aurigene[Link]Rapid synthesis of focused, mid-size compound libraries.[7]
Otava Chemicals[Link]Custom synthesis of organic molecules and hit-to-lead custom libraries.[8]
Zasya Life Sciences[Link]Delivery of targeted arrays of drug-like compounds.[9]
Pharmaron[Link]World-class platform for library synthesis.[10]
Hyma Synthesis[Link]Custom synthesis of complex chemicals.[11]
Arbor PharmatechCustom synthesis of pharmaceutical intermediates.[12]

The Scientific Rationale: Targeting the Prostaglandin EP2 Receptor

The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) is a Gs protein-coupled receptor that plays a crucial role in a multitude of physiological and pathological processes, including inflammation, cancer, and neuroprotection.[13][14][15] Activation of the EP2 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, initiating a cascade of downstream signaling events.[16]

The identification of 2-piperidinyl phenyl benzamide derivatives as positive allosteric modulators (PAMs) of the EP2 receptor highlights a promising therapeutic strategy.[17] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand (PGE2), offering a more nuanced and potentially safer pharmacological profile compared to direct agonists.[17][18][19][20][21]

EP2_Signaling_Pathway PGE2 PGE2 EP2 EP2 Receptor PGE2->EP2 Binds PAM 2-(4-Piperidinyloxy)-N- propylbenzamide Analog (PAM) PAM->EP2 Allosterically Modulates G_protein Gs Protein EP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects, neuroprotection) PKA->Cellular_Response Phosphorylates Substrates

Figure 1: Simplified signaling pathway of the prostaglandin EP2 receptor and the role of a positive allosteric modulator.

High-Throughput Screening Protocol: TR-FRET cAMP Assay

A robust and widely used method for screening modulators of Gs-coupled GPCRs like the EP2 receptor is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.[22][23][24][25][26] This competitive immunoassay measures the intracellular concentration of cAMP.

Principle of the TR-FRET cAMP Assay

The assay is based on the competition between cAMP produced by the cells and a fluorescently labeled cAMP tracer for a limited number of anti-cAMP antibodies. A donor fluorophore (e.g., Europium cryptate) is conjugated to the antibody, and an acceptor fluorophore is conjugated to the cAMP tracer. When the antibody and tracer are in close proximity, FRET occurs. An increase in intracellular cAMP displaces the tracer, leading to a decrease in the FRET signal.

TR_FRET_cAMP_Assay cluster_low_cAMP Low Intracellular cAMP cluster_high_cAMP High Intracellular cAMP Antibody_Eu Anti-cAMP Ab-Eu cAMP_Tracer cAMP-Acceptor Antibody_Eu->cAMP_Tracer FRET High FRET Signal cAMP_Tracer->FRET Energy Transfer Antibody_Eu2 Anti-cAMP Ab-Eu No_FRET Low FRET Signal cAMP_Tracer2 cAMP-Acceptor Cellular_cAMP Cellular cAMP Cellular_cAMP->Antibody_Eu2

Figure 2: Principle of the competitive TR-FRET cAMP assay.

Step-by-Step Experimental Protocol
  • Cell Culture: Culture a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into 384-well, low-volume, white opaque microplates at a predetermined optimal density and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the 2-(4-Piperidinyloxy)-N-propylbenzamide screening library compounds in a suitable assay buffer.

    • For identifying PAMs, add the compounds at various concentrations followed by a sub-maximal concentration (e.g., EC20) of the endogenous agonist, PGE2.

    • Include appropriate controls: vehicle, PGE2 alone (for maximal stimulation), and a known inhibitor/antagonist.

  • Cell Stimulation: Incubate the plates at room temperature for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Reagent Addition:

    • Add the lysis buffer containing the TR-FRET reagents: Europium-labeled anti-cAMP antibody and the acceptor-labeled cAMP tracer.

  • Incubation: Incubate the plates at room temperature for 60 minutes in the dark to allow for the immunoassay to reach equilibrium.

  • Signal Detection: Read the plates on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Normalize the data to the control wells.

    • Plot the normalized response against the compound concentration to determine the potency (EC50) and efficacy of the compounds.

HTS_Workflow start Start cell_culture Culture EP2-expressing cells start->cell_culture cell_plating Seed cells into 384-well plates cell_culture->cell_plating compound_prep Prepare compound library dilutions cell_plating->compound_prep agonist_addition Add PGE2 (EC20) for PAM screen compound_prep->agonist_addition controls Include vehicle and agonist controls agonist_addition->controls incubation_stim Incubate for cell stimulation (30 min) controls->incubation_stim lysis Lyse cells and add TR-FRET reagents incubation_stim->lysis incubation_assay Incubate for assay equilibrium (60 min) lysis->incubation_assay read_plate Read plate on TR-FRET reader incubation_assay->read_plate data_analysis Analyze data (EC50, Efficacy) read_plate->data_analysis hit_identification Identify hit compounds data_analysis->hit_identification

Figure 3: High-throughput screening workflow for identifying EP2 receptor modulators.

Designing a Focused Library: Structure-Activity Relationship (SAR) Considerations

When designing a custom library around the 2-(4-Piperidinyloxy)-N-propylbenzamide scaffold, several key structural modifications can be explored to probe the SAR and optimize for potency, selectivity, and drug-like properties.

Table 3: Key Structural Regions for SAR Exploration

Structural RegionPotential ModificationsRationale
N-propyl group Varying alkyl chain length (e.g., ethyl, butyl), branching (e.g., isopropyl), and introducing cyclic moieties (e.g., cyclopropylmethyl).To explore the size and shape of the hydrophobic pocket in the binding site.
Benzamide ring Introduction of various substituents (e.g., halogens, methyl, methoxy) at different positions.To investigate the influence of electronic and steric effects on binding affinity.
Piperidine ring Substitution on the piperidine nitrogen or carbon atoms.To modulate the basicity and overall conformation of the molecule.
Piperidinyloxy linker Altering the ether linkage to other functionalities (e.g., amine, amide).To assess the importance of the ether oxygen and the flexibility of the linker.

A systematic exploration of these modifications will provide valuable data for developing a robust SAR model and guiding the optimization of hit compounds into lead candidates.[27]

Conclusion: A Pathway to Novel Therapeutics

References

  • Aurigene. Custom Library Synthesis Services. [Link]

  • Sun, X., & Li, Q. (2018). Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). International Journal of Molecular Medicine, 42(3), 1203–1214. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Zasya Life Sciences. Custom Synthesis of Focused Chemical Libraries. [Link]

  • Jiang, J., & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences, 34(7), 413–423. [Link]

  • Bioauxilium. THUNDER™ cAMP TR-FRET Assay Kit. [Link]

  • Pharmaron. Library Synthesis. [Link]

  • Sun, X., & Li, Q. (2018). Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). PubMed, 29956743. [Link]

  • Pridgeon, J. W., & Lennon, F. E. (2018). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Investigative Dermatology, 138(1), 21-27. [Link]

  • Cong, X., et al. (2022). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS, 119(13), e2119120119. [Link]

  • Patsnap Synapse. What are Prostaglandin E2 receptor agonists and how do they work?. [Link]

  • Doller, D. (2016). Positive Allosteric Modulators of G-Protein-Coupled Receptors that Act via Covalent Mechanisms of Action. The Royal Society of Chemistry. [Link]

  • Ganesh, T., & Jiang, J. (2012). Prostanoid Receptor EP2 as a Therapeutic Target. Journal of Medicinal Chemistry, 55(21), 9037–9056. [Link]

  • Chun, K. S., et al. (2009). The prostaglandin receptor EP2 activates multiple signaling pathways and β-arrestin1 complex formation during mouse skin papilloma development. Carcinogenesis, 30(9), 1604–1612. [Link]

  • Takahata, K., et al. (2005). Significance and therapeutic potential of prostaglandin E2 receptor in hepatic ischemia/reperfusion injury in mice. Hepatology, 42(3), 619-628. [Link]

  • ResearchGate. The signaling pathway of PGE2. [Link]

  • Wang, T., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1128331. [Link]

  • IntechOpen. (2020). Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. [Link]

  • Bio-Techne. Allosteric GPCR Pharmacology. [Link]

  • ResearchGate. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer. [Link]

  • Multispan, Inc. MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. [Link]

  • ResearchGate. Key structural features of prostaglandin E2 (PGE2) and selective modulators of EP2 receptor. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • bioRxiv. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. [Link]

  • ResearchGate. The active structure of the EP2. [Link]

  • Abramovitz, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452. [Link]

  • Wikipedia. Prostaglandin EP2 receptor. [Link]

  • Ottokemi. Benzamide, 98%. [Link]

  • PubChemLite. Benzamide, 2-((2-(4-(1-oxopropoxy)-4-phenyl-1-piperidinyl)ethyl)(phenylmethyl)amino)-. [Link]

  • Snap Intermediates. Indenting Products. [Link]

Sources

In Vitro Assays for 2-(4-Piperidinyloxy)-N-propylbenzamide Activity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Piperidinyloxy)-N-propylbenzamide (CAS: 902837-05-2)[1] is a synthetically accessible building block widely embedded within high-throughput screening libraries. While it appears structurally simple, its core motif—the 2-(piperidin-4-yloxy)benzamide scaffold —is a highly validated pharmacophore with documented in vitro efficacy against two critical disease targets: pathogenic N-Myristoyltransferase (NMT) in protozoan parasites[2][3] and the Signal Transducer and Activator of Transcription 3 (STAT3) in oncology[4].

As a Senior Application Scientist, it is critical to recognize that assaying this compound requires distinct methodologies depending on the biological context. This whitepaper details the biochemical and cellular in vitro assays required to evaluate the activity of 2-(4-Piperidinyloxy)-N-propylbenzamide, providing the foundational logic, causality behind reagent choices, and self-validating quality controls necessary for robust drug discovery.

Part 1: N-Myristoyltransferase (NMT) Enzymatic Inhibition Assays

Context and Mechanistic Rationale

NMT catalyzes the co-translational attachment of myristate (a 14-carbon fatty acid) from Myristoyl-CoA to the N-terminal glycine of target proteins. Protozoan parasites, such as Plasmodium vivax and Cryptosporidium parvum, rely on NMT for membrane-protein targeting and survival[2]. The 2-(piperidin-4-yloxy)benzamide scaffold acts as an allosteric/competitive inhibitor within the peptide-binding groove of NMT[3].

To quantify the activity of 2-(4-Piperidinyloxy)-N-propylbenzamide against NMT, we utilize a fluorogenic thiol-detection assay . As myristate is transferred to the substrate peptide, free Coenzyme A (CoA-SH) is released. The addition of CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) allows the maleimide group to react specifically with the free thiol of CoA, generating a highly fluorescent adduct[2].

G NMT Recombinant NMT Enzyme Reaction Enzymatic Reaction (pH 7.0, 30 min) NMT->Reaction Compound 2-(4-Piperidinyloxy)- N-propylbenzamide Compound->Reaction Inhibitor Binding MyrCoA Myristoyl-CoA + Substrate Peptide MyrCoA->Reaction Detection CPM Dye Addition (Thiol Detection) Reaction->Detection Release of CoA-SH Readout Fluorescence Readout (Ex: 387nm, Em: 469nm) Detection->Readout Fluorogenic Adduct

Workflow of the fluorogenic N-Myristoyltransferase (NMT) CoA-SH release assay.

Detailed Protocol: CPM Fluorogenic CoA Release Assay

1. Buffer Preparation (The Causality of pH and Thiols): Prepare an assay buffer containing


 Tris-HCl, 

EDTA, and

Triton X-100. Scientific Grounding: The pH must be titrated exactly to

. The maleimide-thiol reaction is highly pH-dependent; moving above pH 7.5 increases spontaneous maleimide hydrolysis and unintended amine cross-reactivity, drastically reducing the

-factor[2]. Furthermore, reducing agents like DTT or

-mercaptoethanol must be strictly omitted , as their free thiols will aggressively react with the CPM dye, generating false-positive backgrounds.

2. Enzyme & Inhibitor Pre-Incubation:

  • In a 384-well black microplate, dispense

    
     of recombinant NMT (
    
    
    
    final concentration).
  • Pin-transfer ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of 2-(4-Piperidinyloxy)-N-propylbenzamide dissolved in DMSO to establish a 10-point dose-response gradient (
    
    
    
    to
    
    
    ).
  • Incubate for

    
     at room temperature to allow equilibrium binding prior to substrate introduction.
    

3. Reaction Initiation:

  • Add

    
     of substrate mixture containing 
    
    
    
    Myristoyl-CoA and
    
    
    target peptide (e.g., an ARF1-derived sequence).
  • Incubate at room temperature for exactly

    
    . This temporal cutoff ensures the enzymatic velocity remains in the linear phase[2].
    

4. Signal Development & Readout:

  • Quench the reaction by adding

    
     of 
    
    
    
    CPM dye (dissolved in 100% isopropanol).
  • Incubate in the dark for

    
     and measure fluorescence on a microplate reader at 
    
    
    
    /
    
    
    .

Part 2: STAT3 Inhibition & Cellular Reporter Assays

Context and Mechanistic Rationale

In oncological models, the piperidinyloxy-benzamide class functions as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3)[4]. STAT3 is hyperactivated in numerous cancers. Upon phosphorylation by JAK kinases, STAT3 monomers dimerize via reciprocal SH2 domain interactions and translocate to the nucleus to drive the transcription of anti-apoptotic and proliferative genes.

Evaluating this compound requires a cell-based approach to confirm both cell permeability and functional target engagement inside the nucleus. A Dual-Luciferase Reporter assay provides a highly self-validating system.

G2 IL6 Cytokines (IL-6) Receptor JAK/Receptor Complex IL6->Receptor STAT3_monomer STAT3 Monomer Receptor->STAT3_monomer Phosphorylation STAT3_dimer p-STAT3 Dimer (Active) STAT3_monomer->STAT3_dimer SH2 Domain Dimerization Compound 2-(4-Piperidinyloxy)- N-propylbenzamide Compound->STAT3_monomer Blocks SH2 Interaction Compound->STAT3_dimer Disrupts Dimer Reporter STAT3-Luciferase Reporter Output STAT3_dimer->Reporter Nuclear Translocation

Mechanism of STAT3 inhibition by the piperidinyloxy-benzamide scaffold linked to reporter output.

Detailed Protocol: STAT3 Dual-Luciferase Reporter Assay

1. Cell Line Selection and Seeding: Seed MDA-MB-231 triple-negative breast cancer cells into white-walled 96-well plates at


 cells/well in DMEM supplemented with 10% FBS[4].
Scientific Grounding: MDA-MB-231 cells maintain a constitutively hyperactive state of phosphorylated STAT3, generating a massive baseline transcriptional signal without the need for exogenous IL-6 stimulation.

2. Transfection (Self-Validating Architecture):

  • Co-transfect the cells using Lipofectamine with:

    • A STAT3-responsive Firefly Luciferase plasmid (The experimental target).

    • A CMV-driven Renilla Luciferase plasmid (The internal control).

  • By normalizing Firefly luminescence to Renilla luminescence, you decouple specific STAT3 inhibition from generalized compound toxicity[4].

3. Compound Treatment & Serum Starvation:

  • At

    
     post-transfection, aspirate the media and wash the cells.
    
  • Replace with serum-free DMEM containing 2-(4-Piperidinyloxy)-N-propylbenzamide at concentrations ranging from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to 
    
    
    
    [4].
  • Scientific Grounding: Serum starvation is critical. Fetal Bovine Serum contains myriad undefined growth factors that artificially pump the JAK/STAT pathway, severely shifting compound

    
     curves to the right.
    

4. Lysis & Dual-Readout:

  • After a

    
     incubation, lyse cells using 
    
    
    
    Passive Lysis Buffer.
  • Inject Firefly Luciferase substrate and read luminescence (Target Signal).

  • Inject the "Stop & Glo" reagent to quench Firefly activity and trigger Renilla luminescence (Viability/Transfection Signal).

Part 3: Data Presentation and Quality Control Standards

The robust evaluation of 2-(4-Piperidinyloxy)-N-propylbenzamide and its analogs relies heavily on strictly defined baseline expectations. The table below consolidates the quantitative metrics expected when deploying these assays[2][3][4].

Target SystemCell / Enzyme SourceDetection MethodologyKey Quality MetricBaseline Expectation for Hit Scaffold
NMT (Parasite) Recombinant PvNMT / CpNMTFluorogenic CPM (Ex 387 / Em 469 nm)Z'-factor

at pH 7.0

typically ranging from sub-

to

STAT3 (Oncology) MDA-MB-231 CellsDual-Luciferase Transcriptional OutputSignal-to-Background


typically ranging from

Cell Viability HCT-8 Parasite Co-cultureNanoluciferase (Nluc) Cell CountZ'-factor

Measurable phenotypic inhibition below

To confirm assay integrity, calculate the


-factor for every microplate:


A

value of

is historically achievable in the NMT CPM assay, reflecting an exceptionally reliable and wide-window screening environment[2].

References

  • Sigma-Aldrich. "2-(4-Piperidinyloxy)-N-propylbenzamide AldrichCPR 902837-05-2".[1] 1

  • Google Patents. "WO2014113467A1 - Stat3 inhibitor".[4] 4

  • PMC / ACS Infectious Diseases. "Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development".[2] 2

  • RCSB PDB. "4UFW: Plasmodium vivax N-myristoyltransferase in complex with a pyridyl inhibitor".[3] 3

Sources

Methodological & Application

synthesis protocol for 2-(4-Piperidinyloxy)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Validation Protocol for 2-(4-Piperidinyloxy)-N-propylbenzamide

Abstract & Target Relevance

2-(4-Piperidinyloxy)-N-propylbenzamide (CAS RN: 902837-05-2, Molecular Formula: C15H22N2O2) is a highly functionalized synthetic building block[1]. Structurally characterized by an ortho-substituted piperidin-4-yloxy ether linkage and an N-propyl carboxamide moiety, compounds of this class are frequently investigated as metabolic precursors and key intermediates in oncology metabolism mapping and neuropharmacology drug development[2]. Developing a scalable synthetic route for this molecule requires navigating regioselective etherification and functional group tolerance.

Section 1: Strategic Chemistry & Mechanistic Insights

Developing a robust route for this molecule demands precise control over kinetic and thermodynamic parameters across three distinct transformations. This methodology was engineered prioritizing high atom economy and self-validating analytical checkpoints.

1. Amidation via Acyl Chloride Activation Instead of relying on costly uronium-based coupling reagents (e.g., HATU) which can complicate large-scale downstream purification, this protocol utilizes thionyl chloride (SOCl₂) to activate 2-fluorobenzoic acid into a highly reactive acyl chloride intermediate[3]. This strategic choice relies on Le Chatelier’s principle: the evolution of gaseous SO₂ and HCl inherently drives the reaction forward without generating residual organic byproducts, ensuring quantitative conversion when coupled with n-propylamine.

2. Nucleophilic Aromatic Substitution (SₙAr) Dynamics The construction of the aryl ether linkage hinges on a classical SₙAr addition-elimination pathway[4]. The aromatic fluorine in 2-fluoro-N-propylbenzamide is profoundly activated by the strongly electron-withdrawing ortho-carboxamide group. Fluorine serves as the optimal leaving group for this process; its strong inductive effect (-I) stabilizes the anionic transition state (the Meisenheimer complex) far better than chlorine or bromine[5]. Because the secondary alcohol on 1-Boc-4-hydroxypiperidine is poorly nucleophilic on its own, utilizing sodium hydride (NaH) irreversibly transforms it into a highly reactive alkoxide, suppressing competing side reactions.

3. Controlled Boc-Deprotection Cleavage of the tert-butyloxycarbonyl (Boc) protecting group using a 20% v/v Trifluoroacetic acid (TFA) mixture in dichloromethane (DCM) prevents the premature precipitation issues frequently encountered with anhydrous HCl/dioxane systems. Maintaining a homogeneous phase ensures predictable reaction kinetics.

Section 2: Synthesis Workflow Visualization

SynthesisWorkflow SM1 2-Fluorobenzoic Acid + n-Propylamine Step1 Step 1: Amidation (SOCl₂, DCM, RT) SM1->Step1 Int1 Intermediate 1: 2-Fluoro-N-propylbenzamide Step1->Int1 Yield: >90% Step2 Step 2: SNAr Etherification (1-Boc-4-hydroxypiperidine, NaH, DMF, 80°C) Int1->Step2 Int2 Intermediate 2: Boc-Protected Product Step2->Int2 Yield: ~85% Step3 Step 3: Boc Deprotection (TFA, DCM, RT) Int2->Step3 Product Final Product: 2-(4-Piperidinyloxy)-N-propylbenzamide Step3->Product Yield: >95%

Figure 1: Three-step synthetic workflow for 2-(4-Piperidinyloxy)-N-propylbenzamide generation.

Section 3: Empirical Optimization Data

Quantitative parameter testing of the critical SₙAr etherification step highlights the thermodynamic necessity of generating an irreversible alkoxide. As shown in Table 1 , weak inorganic bases are inadequate for propagating the substitution.

Table 1: Reaction Optimization for SₙAr Etherification (Step 2)

EntryBase System (Eq)SolventTemp (°C)Conv. (%)Mechanistic Rationale
1K₂CO₃ (2.0)MeCN80< 10Mild base is insufficiently strong to rapidly deprotonate the sterically hindered secondary alcohol.
2Cs₂CO₃ (2.0)DMF9045Increased base solubility improves intermediate formation, but reaction kinetics remain sluggish.
3KOtBu (1.5)THF6578Strong alkoxide significantly improves yield, but competing solvent cleavage lowers overall purity.
4 NaH (60%) (1.5) DMF 80 > 95 Irreversible deprotonation (H₂ gas evolution) guarantees maximum alkoxide nucleophilicity.

Section 4: Detailed Step-by-Step Protocols

Step 1: Synthesis of 2-Fluoro-N-propylbenzamide

Rationale: Translating 2-fluorobenzoic acid into an amide via a reactive acyl chloride minimizes steric resistance and entirely circumvents coupling agent-induced impurities[3].

  • Activation: Suspend 2-fluorobenzoic acid (1.0 eq, 10.0 mmol) in anhydrous chloroform (15 mL). Slowly add thionyl chloride (SOCl₂) (2.0 eq, 20.0 mmol) followed by 1 catalytic drop of anhydrous DMF[3].

  • Reflux & Distillation: Heat the mixture to reflux (65°C) for 2 hours until the solution becomes entirely homogeneous and bubbling ceases. Remove excess SOCl₂ and solvent in vacuo. Co-evaporate with dry toluene (2 x 10 mL) to guarantee complete removal of residual HCl gas.

  • Amidation: Dissolve the highly reactive crude acyl chloride in anhydrous dichloromethane (DCM, 15 mL) and cool strictly to 0°C using an ice-water bath. Cooling is critical to assert control over the highly exothermic coupling reaction and suppress off-target interactions.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol), followed by the dropwise addition of n-propylamine (1.2 eq, 12.0 mmol). Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Quench the mixture with 1M aqueous HCl (20 mL) to wash out any unreacted amine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation: TLC (Hexane:EtOAc 3:1) confirms conversion via the appearance of a single, highly UV-active lower-Rf spot.

Step 2: SₙAr Synthesis of the Boc-Protected Precursor

Rationale: Generating the alkoxide ex situ forces the weak nucleophile to attack the activated ortho-fluorine carbon, successfully completing the Meisenheimer intermediate[4].

  • Alkoxide Generation: In a flame-dried, nitrogen-purged reaction flask, suspend NaH (60% dispersion in mineral oil, 1.5 eq, 15.0 mmol) in anhydrous DMF (15 mL). Cool to 0°C.

  • Deprotonation: Slowly introduce a solution of 1-Boc-4-hydroxypiperidine (1.2 eq, 12.0 mmol) in DMF (5 mL) dropwise.

    • Self-Validation: The reaction instantly validates itself via the vigorous evolution of H₂ gas. Stir for 30 minutes at room temperature until bubbling ceases completely.

  • SₙAr Reaction: Add the 2-fluoro-N-propylbenzamide (1.0 eq, 10.0 mmol) dissolved in DMF (5 mL) directly to the generated alkoxide solution. Elevate the reaction temperature to 80°C for 6 hours.

  • Quench and Workup: Cool the mixture to room temperature and quench very carefully with saturated NH₄Cl (aq). Extract extensively with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with distilled water (3 x 30 mL) to effectively pull out residual DMF, then wash with brine, and dry over MgSO₄.

  • Purification: Isolate via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield tert-butyl 4-(2-(propylcarbamoyl)phenoxy)piperidine-1-carboxylate.

Step 3: Acidic Deprotection to the Target Compound

Rationale: Utilizing a homogeneous TFA/DCM mixture guarantees consistent deprotection kinetics without precipitating trapped starting material intermediates.

  • Deprotection: Dissolve the Boc-protected intermediate (1.0 eq, ~8.0 mmol) in DCM (16 mL). Add Trifluoroacetic acid (TFA) (4 mL) to create a 20% v/v cleaving solution.

  • Monitoring: Stir at room temperature.

    • Self-Validation: Perform TLC (DCM:MeOH 9:1) every 30 minutes. The rapid disappearance of the highly lipophilic starting material and the appearance of a baseline (polar) spot definitively confirm total Boc cleavage.

  • Neutralization: Concentrate the mixture in vacuo to strip excess volatile TFA. Redissolve the crude TFA-salt intermediate in DCM (20 mL) and wash vigorously with saturated NaHCO₃ (aq) until the aqueous layer pH strictly tests >8. This essential step forces the free-basing of the newly liberated piperidine nitrogen.

  • Final Isolation: Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield 2-(4-Piperidinyloxy)-N-propylbenzamide[1] as an off-white solid.

    • Analytical Signatures: LC-MS (ESI) calculated for C₁₅H₂₃N₂O₂ [M+H]+: 263.17; Found: 263.2 m/z.

Section 5: References

  • "N-PROPYL BENZAMIDE 10546-70-0 wiki" Guidechem. 2

  • "2- (PIPERIDIN-4-YLOXY) -N-PROPIL-BENZAMIDA 902837-05-2 wiki" Guidechem. 1

  • "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis" Journal of the American Chemical Society - ACS Publications.4

  • "Nucleophilic Aromatic Substitution: Addition Elimination Mechanism" YouTube. 5

  • "US7576099B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same" Google Patents. 3

Sources

Application Note & Protocol: Multi-Step Synthesis of 2-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Methodologies, and Protocol Validation

Rationale and Pharmacological Context

The 2-substituted benzamide motif is widely recognized as a "privileged scaffold" in modern drug discovery. The strong bond polarity, structural stability, and unique spatial orientation afforded by the ortho-substitution make it a crucial component in targeted therapeutics[1]. Most prominently, 2-substituted benzamides demonstrate unmatched potential as zinc-binding groups in enzyme inhibition. For example, Compound 16 , a 2-methylthiobenzamide derivative, functions as an exceptionally potent and selective inhibitor of Histone Deacetylase 3 (HDAC3)[2]. By leveraging the ortho-substituent to perfectly complement the steric boundaries of the HDAC3 catalytic pocket, this compound achieves an IC50 of 30 nM and >300-fold selectivity over other HDAC isoforms[2][3].

However, historically, synthesizing sterically encumbered ortho-substituted benzamides via standard Friedel-Crafts approaches suffered from poor regioselectivity and high functional-group incompatibility. To address this bottleneck, three primary, advanced synthetic methodologies have been developed: Directed ortho-Metalation (DoM) , Nickel-Mediated Decarbonylative Coupling , and Ortho C–H Functionalization .

Mechanistic Strategies & Causality

Strategy A: Directed Ortho-Metalation (DoM) of Tertiary Benzamides

Causality & Expertise: Tertiary amides (such as N,N-diethylbenzamide or N,N-diisopropylbenzamide) are among the most robust Directed Metalation Groups (DMGs) known in organic synthesis[4]. When exposed to a strong alkyllithium base (typically sec-butyllithium), the lone pair of the amide oxygen coordinates the incoming lithium ion. This interaction—termed the Complex-Induced Proximity Effect (CIPE) —dramatically increases the local basicity directly adjacent to the ortho-proton[5]. This kinetically favors the removal of the ortho-hydrogen exclusively, resulting in a highly stabilized aryllithium intermediate that can be cleanly trapped by a diverse array of electrophiles[6][7].

Strategy B: Nickel-Catalyzed Decarbonylative Cross-Coupling

Causality & Expertise: Sourcing stable, functionalized organozinc reagents for standard cross-coupling is often challenging. Alternatively, phthalimides serve as cheap, bench-stable precursors. Using an air-sensitive Ni(0) catalyst (e.g., Ni(COD)2), the catalyst undergoes oxidative addition into the C–N bond of the phthalimide, followed immediately by the extrusion of carbon monoxide (decarbonylation)[8]. The resulting complex then engages in transmetalation with a standard aryl boronic acid, bypassing the need for hazardous zinc reagents while demonstrating immense functional-group tolerance (e.g., preserving sensitive ketones and nitriles)[9][10][11].

Strategy C: Transition Metal-Catalyzed C–H Functionalization

Causality & Expertise: In scenarios relying on primary or secondary amides, the N–H bond enables the benzamide to act as an internal directing group for transition metals (Pd, Ru, or Rh). The metal coordinates the nitrogen, lowering the activation energy necessary to cleave the adjacent C–H bond[12]. The resulting metallacycle then couples with an exogenous substrate (such as an aryl halide) to facilitate late-stage functionalization, streamlining the creation of complex molecular architectures[12].

Quantitative Data & Methodology Comparison

To guide synthetic planning, the following table summarizes the quantitative metrics and critical requirements for each of the described strategies:

MethodologyActive Catalyst / ReagentCrucial IntermediateOptimal Temp.Efficacy & Key Data Points
HDAC3 Target Activity 2-Substituted ScaffoldCompound 16N/AIC50 = 30 nM ; >300x Selectivity over other HDACs[2][3]
Directed Metalation (DoM) sec-BuLi, TMEDACIPE / Aryllithium-78 °C60–86% Typical isolated yields based on electrophile[5][13]
Ni-Decarbonylative Coupling Ni(COD)2, 2,2'-bipyridineNi-Aryl ComplexReflux (THF)90% GC/MS Yield for model ortho-aryl benzamides[8][9]
Pd C-H Activation Pd(OAc)2, OxidantPalladacycle80-120 °CModerate-to-High Yields; Intramolecular cyclization tolerant[12]

Visualized Workflows

DoM_Workflow Step1 Tertiary Benzamide (Starting Material) Step2 sec-BuLi + TMEDA Coordination (CIPE) Step1->Step2 Complexation (-78 °C) Step3 Ortho-Deprotonation (Aryllithium Intermediate) Step2->Step3 Kinetically Driven Deprotonation Step4 Electrophilic Quench (E+ Addition) Step3->Step4 Nucleophilic Attack Step5 2-Substituted Benzamide (Target Scaffold) Step4->Step5 Aqueous Workup

Figure 1. Mechanism of Directed Ortho-Metalation (DoM) via Complex-Induced Proximity Effect.

Ni_Catalysis Pre Phthalimide Precursor OA Oxidative Addition [Ni(0) to Ni(II)] Pre->OA Ni(COD)2 / bipy DeCO Decarbonylation (CO Extrusion) OA->DeCO Heat / Base TM Transmetalation (with Ar-B(OH)2) DeCO->TM Ar-B(OH)2 Add RE Reductive Elimination (Product Formation) TM->RE RE->OA Ni(0) Regeneration Prod 2-Aryl Benzamide RE->Prod C-C Bond Formed

Figure 2. Catalytic cycle for Ni-mediated decarbonylative cross-coupling of phthalimides.

Experimental Protocols

Protocol 1: Directed Ortho-Metalation (DoM) with an Electrophilic Quench

Objective: Synthesis of 2-substituted N,N-dialkylbenzamides via lithiation.

Self-Validating System: To verify successful generation of the intermediate before deploying expensive electrophiles, withdraw a 0.1 mL aliquot of the lithiated mixture and rapidly quench with MeOD (Deuterated Methanol). GC-MS analysis of this aliquot should cleanly demonstrate a +1 mass shift corresponding to precise deuterium incorporation at the ortho-position[5][6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under a stream of argon. Add N,N-diethylbenzamide (1.0 equiv, 5.0 mmol) and strictly anhydrous Tetrahydrofuran (THF, 20 mL).

  • TMEDA Addition: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 equiv, 5.5 mmol) to the solution and cool the mixture to –78 °C using a dry ice/acetone bath. TMEDA de-aggregates the lithium clusters, enhancing base reactivity.

  • Lithiation: Dropwise, add sec-butyllithium (1.4 M in cyclohexane, 1.1 equiv, 5.5 mmol) over 15 minutes. The solution will typically adopt a bright yellow to deep red hue, signifying the formation of the aryllithium complex. Stir at –78 °C for 1 hour.

  • Electrophilic Quench: Dissolve the chosen electrophile (e.g., an aldehyde or alkyl halide, 1.2 equiv) in 5 mL of dry THF and add dropwise to the cold reaction mixture.

  • Workup: Allow the reaction to warm to ambient temperature over 2 hours. Quench slowly with saturated aqueous NH4Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to afford the 2-substituted benzamide.

Protocol 2: Ni-Catalyzed Decarbonylative Coupling of Phthalimides

Objective: Cross-coupling of phthalimides with aryl boronic acids yielding 2-aryl benzamides[8][9].

Self-Validating System: Complete consumption of the starting material (tracked strictly by TLC/GC-MS) without the formation of homocoupled boronic acid artifacts acts as an internal validation for the successful generation and stability of the active Ni(0) species[13].

Step-by-Step Methodology:

  • Glovebox Setup: Due to the severe air sensitivity of Ni(COD)2, all initial weighings must be executed within a nitrogen or argon-filled glovebox.

  • Catalyst Loading: Into a 20 mL oven-dried vial equipped with a magnetic stir bar, add Ni(COD)2 (10 mol%), 2,2'-bipyridine (bipy, 10 mol%), and K2CO3 (2.0 equiv).

  • Substrate Addition: Add the target N-substituted phthalimide (1.0 equiv) and the selected aryl boronic acid (1.5 equiv).

  • Reaction Execution: Seal the vial with a Teflon-lined septum cap. Remove from the glovebox and add anhydrous THF (0.2 M relative to phthalimide) via syringe. Heat the sealed system to reflux (approx. 80-110 °C depending on substrate parameters) for 16-24 hours[8][9].

  • Isolation: Cool the reaction mixture to room temperature, dilute with EtOAc, and filter the mixture through a short pad of Celite to remove the nickel residues. Concentrate the filtrate and submit the crude residue to column chromatography (Hexanes:EtOAc) to isolate the pure ortho-aryl benzamide.

References

  • [8] Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides. (NSF / Hope College Research). 8

  • [2] Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (PubMed Central / NIH). 2

  • [9] Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides | The Journal of Organic Chemistry. (ACS Publications). 9

  • [10] Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides - PubMed. (NIH/PubMed). 10

  • [11] Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides | The Journal of Organic Chemistry. (ACS Publications). 11

  • [6] Application Notes and Protocols: Benzamide, N,N,4-trimethyl- as a Versatile Building Block in Organic Synthesis. (Benchchem). 6

  • [13] Synthesis of Ortho-Substituted Benzamides through Decarbonylative Cross-Coupling of Phthalimides. (Hope College Digital Commons). 13

  • [7] Combinational O-aryl carbamate and benzamide directed ortho metalation reactions. Synthesis of ochratoxin A and ochratoxin B. (Scilit). 7

  • [4] Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. (Scite.ai). 4

  • [5] Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. (SCIRP). 5

  • [12] N-(2-Oxopropyl)benzamide | Substrate in C-H Activation Reactions. (Benchchem). 12

  • [1] Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives. (ACG Publications). 1

  • [3] 7KBH: Structure of Human HDAC2 in complex with a 2-substituted benzamide inhibitor (compound 16). (RCSB PDB). 3

Sources

The Ullmann Condensation: A Comprehensive Guide to the Synthesis of 2-Phenoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for the synthesis of 2-phenoxybenzamide via the Ullmann condensation. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a robust and reliable method for the formation of diaryl ether linkages, a common motif in biologically active molecules. This guide offers a departure from rigid templates, instead providing a narrative built on scientific principles and field-tested expertise.

Introduction: The Significance of the 2-Phenoxybenzamide Scaffold and the Ullmann Condensation

The 2-phenoxybenzamide core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its synthesis, however, can be challenging. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, presents a powerful and versatile method for the construction of the crucial C-O bond in these molecules.[1][2]

Traditionally, Ullmann reactions were notorious for requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper.[1][3] However, the advent of modern catalytic systems, particularly the use of ligands, has transformed this classic reaction into a milder and more broadly applicable synthetic tool.[2] This guide will focus on a modern, ligand-accelerated approach to the Ullmann condensation for the synthesis of 2-phenoxybenzamide.

Reaction Mechanism and the Pillars of Success

The Ullmann condensation for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction.

A plausible catalytic cycle involves the following key steps:

  • Formation of the Active Catalyst: In the presence of a suitable ligand, a Cu(I) species is generated.

  • Formation of a Copper Phenoxide: The phenol starting material reacts with a base to form a phenoxide, which then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (in this case, 2-chlorobenzamide) undergoes oxidative addition to the copper phenoxide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether product (2-phenoxybenzamide) and regenerate the active Cu(I) catalyst.

dot graph "Ullmann_Condensation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Cu(I)L" [label="Cu(I)L\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenoxide" [label="Ar'-O⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cu(I) Phenoxide" [label="L-Cu(I)-OAr'"]; "Aryl Halide" [label="Ar-X\n(2-Chlorobenzamide)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cu(III) Intermediate" [label="L-Cu(III)(Ar)(OAr')(X)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Ar-OAr'\n(2-Phenoxybenzamide)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Cu(I)L" -> "Cu(I) Phenoxide" [label=" + Ar'-O⁻\n- L"]; "Phenoxide" -> "Cu(I) Phenoxide" [style=invis]; "Cu(I) Phenoxide" -> "Cu(III) Intermediate" [label=" + Ar-X"]; "Aryl Halide" -> "Cu(III) Intermediate" [style=invis]; "Cu(III) Intermediate" -> "Product" [label="Reductive\nElimination"]; "Cu(III) Intermediate" -> "Cu(I)L" [label="- CuX"];

{rank=same; "Cu(I)L"; "Phenoxide"} {rank=same; "Cu(I) Phenoxide"; "Aryl Halide"} {rank=same; "Cu(III) Intermediate"} {rank=same; "Product"} } Caption: A simplified representation of the Ullmann condensation catalytic cycle.

The success of this reaction hinges on the careful selection and control of several key parameters:

  • The Copper Source: While various copper sources can be used, Cu(I) salts such as copper(I) iodide (CuI) are often preferred as they are typically the active catalytic species.[4]

  • The Ligand: The choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction at lower temperatures. Diamine-based ligands, such as N,N'-dimethylethylenediamine (DMEDA), have proven to be effective.

  • The Base: A base is required to deprotonate the phenol. The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed.[4]

  • The Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[1]

Detailed Experimental Protocol: Synthesis of 2-Phenoxybenzamide

This protocol is a synthesized and optimized procedure based on established Ullmann condensation methodologies.

Reactants and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Chlorobenzamide155.581.01.0
Phenol94.111.21.2
Copper(I) Iodide (CuI)190.450.10.1
N,N'-Dimethylethylenediamine (DMEDA)88.150.20.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Anhydrous Toluene-5 mL-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chlorobenzamide (155.6 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Ligand Addition: Add anhydrous toluene (5 mL) via syringe, followed by N,N'-dimethylethylenediamine (21.5 µL, 0.2 mmol).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-phenoxybenzamide.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst (oxidized Cu(I))Use a fresh bottle of CuI or purify the existing stock.
Poor quality or wet reagents/solventUse anhydrous solvents and ensure all reagents are dry.[4]
Ineffective ligandScreen other ligands such as L-proline or 1,10-phenanthroline.
Insufficiently strong baseConsider using a stronger base like cesium carbonate (Cs₂CO₃).[4]
Reaction temperature too lowIncrementally increase the reaction temperature.[4]
Side Product Formation (e.g., Homocoupling) Suboptimal catalyst/ligand ratioVary the ratio of CuI to DMEDA to favor the cross-coupling reaction.
Difficult Purification Incomplete reactionEnsure the reaction has gone to completion by TLC or GC-MS before work-up.
Formation of closely related impuritiesOptimize the chromatography conditions (e.g., solvent system, gradient).

dot graph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield or\nSide Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Purity\nand Anhydrous Conditions"]; OptimizeCatalyst [label="Screen Copper Source\nand Ligand"]; OptimizeBase [label="Screen Different\nBases (e.g., Cs₂CO₃)"]; OptimizeTemp [label="Vary Reaction\nTemperature"]; OptimizeRatio [label="Adjust Reactant\nStoichiometry"]; Purification [label="Optimize Purification\nMethod"]; Success [label="Improved Yield and\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckReagents; CheckReagents -> OptimizeCatalyst; OptimizeCatalyst -> OptimizeBase; OptimizeBase -> OptimizeTemp; OptimizeTemp -> OptimizeRatio; OptimizeRatio -> Purification; Purification -> Success; } Caption: A logical workflow for troubleshooting and optimizing the Ullmann condensation.

Safety Precautions

The Ullmann condensation involves the use of potentially hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2-Chlorobenzamide: Harmful if swallowed. Causes skin and serious eye irritation.[5][6][7] Wear protective gloves, clothing, and eye/face protection.[5]

  • Phenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[8][9][10] Handle with extreme caution and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[8][9] In case of contact, wash immediately with plenty of water.[8]

  • Copper(I) Iodide: Handle with care.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

  • N,N'-Dimethylethylenediamine: Corrosive and flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[5][6][7][8][9][10]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • INEOS Group. (n.d.). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]

  • SasolTechData.com. (2014, May 17). SAFETY DATA SHEET Phenol. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, October 30). SAFETY DATA SHEET. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 24(21), 3878.
  • Ungnade, H. E., & Orwoll, E. F. (n.d.). 2-METHOXYDIPHENYL ETHER. Organic Syntheses. Retrieved from [Link]

  • Bella Corp Trading Pty Ltd. (2021, May 25). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • ARKIVOC. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PHENOXYBENZAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]

  • Ma, D., et al. (2006). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry, 71(14), 5345-5351.
  • National Institutes of Health. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Semantic Scholar. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

Sources

Preclinical In Vitro Profiling of Piperidinyl Benzamide Derivatives: Assay Development and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Piperidinyl benzamide derivatives (e.g.,


-(4-piperidinyl)benzamide and its analogs) represent a highly versatile structural pharmacophore in modern drug discovery. Structurally characterized by a lipophilic benzamide core tethered to a basic piperidine ring, these compounds have demonstrated potent polypharmacology. Recently, they have been developed as targeted Farnesyltransferase (FTase) inhibitors  for antimalarial and oncology applications [1], as well as highly selective Smoothened (Smo) receptor antagonists  within the Hedgehog (Hh) signaling pathway [2].

This Application Note provides a self-validating, causal framework for establishing robust in vitro screening cascades for piperidinyl benzamide libraries. By isolating target engagement in cell-free environments prior to phenotypic cell-based screening, researchers can confidently decouple true biochemical inhibition from permeability or solubility artifacts.

Physicochemical Causality in Assay Design

Successfully testing piperidinyl benzamides requires addressing their inherent chemical behavior in aqueous media:

  • pH Dependency & Solubility: The basic piperidine nitrogen possesses a pKa of ~9.5. To maintain the compound in its bio-relevant, protonated (cationic) state, assay buffers must be strictly buffered at physiological pH (7.4 to 7.5). If pH drifts higher, the amine deprotonates, causing the lipophilic free-base to rapidly precipitate out of solution.

  • Colloidal Aggregation (The "Promiscuous Inhibitor" Artifact): Amphiphilic molecules like piperidinyl benzamides are prone to forming colloidal aggregates in standard buffers, which can non-specifically sequester enzymes and yield false-positive inhibition.

    • Corrective Action: All biochemical assays must include 0.01% Tween-20 (a non-ionic surfactant) to disrupt micelle formation without denaturing the target proteins.

Experimental Protocols

Protocol 1: Cell-Free Biochemical Assay (FTase Target Engagement)

Objective: To establish direct, competitive inhibition of mammalian Protein Farnesyltransferase (FTase) [1].

Reagents & Rationale:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 5 mM MgCl₂, 10 μM ZnCl₂, and 0.01% Tween-20.

    • Causality: FTase is a zinc-dependent metalloenzyme. The inclusion of 10 μM ZnCl₂ is critical; omitting it will result in apoenzyme formation and artificially inflate the compound's apparent inhibitory potency.

  • Substrates: [³H]-Farnesyl Pyrophosphate ([³H]-FPP) and biotinylated Ras-CVLS peptide.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute piperidinyl benzamide analogs in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 10 nM of recombinant mammalian FTase to the assay buffer and pre-incubate with the compound for 15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding 150 nM [³H]-FPP and 1 μM biotinylated Ras-CVLS peptide.

  • Termination & Self-Validation: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 50 mM EDTA (to chelate Mg²⁺ and Zn²⁺).

    • Control: Include FTI-277 as a positive control reference to validate the assay's dynamic range.

  • Detection: Add Streptavidin-coated Scintillation Proximity Assay (SPA) beads. The beads capture the biotinylated peptide; only farnesylated peptides will emit a localized light signal. Measure via a microplate scintillation counter.

Protocol 2: Cell-Based Functional Assay (Hedgehog/Smoothened Reporter)

Objective: To confirm that direct binding translates into functional transcriptional suppression of the Hedgehog pathway inside living cells[2].

Step-by-Step Procedure:

  • Cell Seeding: Seed NIH3T3 cells stably transfected with a Gli-luciferase reporter construct into 96-well white opaque plates at a density of

    
     cells/well in DMEM containing 10% Fetal Bovine Serum (FBS).
    
  • Ciliogenesis Induction (Critical Step): After 24 hours, aspirate the media and replace it with "starvation media" (DMEM with 0.5% FBS) for 24 hours.

    • Causality: Smoothened signaling exclusively takes place within the primary cilium . Serum starvation forces cells into the G0 phase of the cell cycle, triggering the physiological formation of primary cilia required for compound targeting.

  • Agonist & Compound Treatment: Treat the cells with 100 nM of Smoothened Agonist (SAG) to artificially activate the cascade, simultaneously co-incubating with varying concentrations of the piperidinyl benzamide derivatives.

    • Control: Use Vismodegib (an FDA-approved Smo inhibitor) as the self-validating positive control.

  • Readout: Incubate for 48 hours. Lyse the cells using passive lysis buffer, add D-luciferin substrate, and quantify luminescence to measure GLI-mediated transcriptional suppression.

Quantitative Data Presentation

Evaluating the success of structural modifications requires comparing cell-free target engagement against cellular phenotypic readouts. Below is a representative benchmarking table demonstrating how piperidinyl benzamide analogs stratify across different biological assays.

Compound / AnalogTarget AssayPathway ModulatedActivity (IC₅₀)Source

-(4-piperidinyl)benzamide
(Core)
FTase BiochemicalProtein Prenylation1.25 μM[1]
Derivative 18e (Benzylimidazole)FTase BiochemicalProtein Prenylation4.60 nM[1]
Compound 5a Gli-Luciferase Cell-BasedHedgehog / Smoothened28.52 μM[2]
Compound 5q Gli-Luciferase Cell-BasedHedgehog / Smoothened1.26 μM[2]
Vismodegib (Positive Control)Gli-Luciferase Cell-BasedHedgehog / Smoothened3.00 nM[2]

Systems Visualization

Pathway Ligand Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Ligand->PTCH1 Binds/Inhibits SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Relieves Inhibition GLI GLI Transcription Factors SMO->GLI Activates Cascade Inhibitor Piperidinyl Benzamide (Smo Antagonist) Inhibitor->SMO Direct Antagonism DNA Gli-Luciferase Reporter Output GLI->DNA Nuclear Translocation

Figure 1: Mechanism of Smoothened inhibition by piperidinyl benzamides in the Hedgehog pathway.

Workflow Prep 1. Compound Prep 10mM DMSO Stock Dilution 2. Serial Dilution pH 7.4 + 0.01% Tween Prep->Dilution Biochem 3. Cell-Free Assay Target Engagement Dilution->Biochem CellBased 4. Cell-Based Assay Phenotypic Reporter Biochem->CellBased Data 5. Non-linear Regression (IC50) CellBased->Data

Figure 2: Sequential in vitro screening workflow for evaluating piperidinyl benzamide compounds.

References

  • Title: Novel N-(4-Piperidinyl)benzamide antimalarials with mammalian protein farnesyltransferase inhibitory activity | Source: Chem Pharm Bull (Tokyo) | URL: [Link]

  • Title: Synthesis and Smo Activity of Some Novel Benzamide Derivatives | Source: Molecules | URL: [Link]

Application Note: Pharmacological Characterization of 2-(4-Piperidinyloxy)-N-propylbenzamide as a Potential EP2 Receptor Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prostaglandin E2 (PGE2) orchestrates complex inflammatory and oncological pathways through four distinct G protein-coupled receptors (EP1–EP4). Among these, the EP2 receptor is uniquely characterized by its Gαs-coupling, which drives high-amplitude intracellular cyclic AMP (cAMP) accumulation[1]. Selective modulation of EP2 holds significant therapeutic promise for neuroblastoma suppression[1], reproductive health[2], and airway smooth muscle regulation[3].

This application note details the validation protocols for screening 2-(4-Piperidinyloxy)-N-propylbenzamide (CAS: 902837-05-2, C15H22N2O2), an emerging structural scaffold, as a potential EP2 receptor modulator[4]. We establish a rigorously causal, self-validating framework utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and orthogonal counter-screens to ensure absolute data fidelity.

Mechanistic Rationale & Pathway Dynamics

To effectively profile an EP2 modulator, one must fully understand the spatiotemporal constraints of the receptor. EP2 selectively couples to Adenylyl Cyclase 2 (AC2) primarily within non-lipid raft domains of the plasma membrane, triggering localized cAMP production[3]. Once synthesized, cAMP serves as a diffusible second messenger, activating Protein Kinase A (PKA) and Epac-dependent signaling cascades.

However, cellular phosphodiesterases (PDEs) rapidly hydrolyze cAMP to limit signal duration. To capture the full extent of EP2 activation (or its inhibition) without the confounding variable of PDE activity, non-selective PDE inhibitors such as 3-isobutyl-1-methylxanthine (IBMX) must be introduced into the assay matrix[5]. This decouples synthesis from degradation, freezing the signaling snapshot for accurate quantification.

EP2_Signaling Ligand 2-(4-Piperidinyloxy)- N-propylbenzamide EP2 EP2 Receptor (Non-Raft Domains) Ligand->EP2 Receptor Binding Gs Gαs Subunit EP2->Gs GPCR Coupling AC Adenylyl Cyclase (AC2) Gs->AC Activation cAMP Intracellular cAMP AC->cAMP ATP Cyclization PKA PKA / Epac Effectors cAMP->PKA Downstream Targeting Effect Physiological Output PKA->Effect Cascade Execution

Fig 1: EP2 receptor signaling cascade showing Gs-coupled cAMP accumulation and downstream effects.

Experimental Design: Causality & Self-Validating Principles

While classic ELISAs are frequently utilized[6], their multiple wash steps introduce unacceptable well-to-well variability during high-throughput compound profiling. For evaluating 2-(4-Piperidinyloxy)-N-propylbenzamide, we mandate a homogeneous TR-FRET approach[1].

The Causality of the Assay: TR-FRET relies on competition between cellular cAMP and a d2-labeled cAMP tracer for binding to a Europium (Eu) cryptate-labeled anti-cAMP antibody. In the absence of cellular cAMP, FRET is maximal. As the EP2 receptor generates cAMP, it displaces the d2-tracer, resulting in a loss of FRET signal.

Self-Validating Assay Mechanics: Every readout relies on a ratiometric calculation (Emission at 665 nm / Emission at 615 nm). This native mathematical normalization completely eliminates optical artifacts resulting from well volume differences, cell density disparities, or compound auto-fluorescence. To prevent false-positive "antagonism" caused by compound toxicity, an orthogonal XTT cell viability screen must be run in parallel[2].

Workflow A 1. Cell Prep (SK-N-AS Cells) B 2. Compound + IBMX (30 min Incubation) A->B C 3. PGE2 Challenge (Antagonist Mode) B->C D 4. Lysis & FRET Reagents (d2-cAMP + Eu-Ab) C->D E 5. TR-FRET Readout (Ratio: 665nm/615nm) D->E

Fig 2: Self-validating TR-FRET assay workflow for screening EP2 receptor modulators.

Methodologies & Protocols

Protocol A: TR-FRET Intracellular cAMP Accumulation Assay

Cell Model: Use human 11q-deleted NB cell line SK-N-AS, which naturally expresses functional EP2 receptors[1], or stable HEK293T clones[5].

  • Cell Plating & Starvation: Seed cells into a 384-well microplate at 5,000 cells/well. Serum-starve overnight to ensure basal cAMP levels are suppressed, maximizing the signal-to-background ratio[5].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(4-Piperidinyloxy)-N-propylbenzamide in assay buffer (HBSS containing 500 μM IBMX to halt PDE activity and 0.1% BSA).

  • Compound Incubation (Modulator Phase): Add 5 μL of the compound dilution to the cells. Incubate for 30 minutes at 37°C.

  • Receptor Challenge (Antagonist Assessment): If profiling the compound as an antagonist, challenge the cells with 5 μL of PGE2 at an EC80 concentration (typically ~40 nM for SK-N-AS cells)[1]. For agonist assessment, skip this step. Incubate for 30 minutes.

  • Lysis and Detection: Simultaneously add 5 μL of cAMP-d2 tracer and 5 μL of Anti-cAMP-Eu cryptate (prepared in the manufacturer’s lysis buffer). Incubate at room temperature for 1 hour in the dark.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation: 337 nm. Emission 1: 615 nm (Eu). Emission 2: 665 nm (d2 FRET).

Protocol B: Internal Validation & Quality Control Gate (Critical Step)

An assay is only reliable if its boundaries are mathematically validated. Calculate the Z'-factor for every plate run:

  • High Control (100% Activation): 1 μM PGE2 (maximizes cytosolic cAMP)[1].

  • Low Control (0% Activation): Vehicle (DMSO 0.1%).

  • Formula:

    
    
    
  • Gatekeeper Rule: If

    
    , the plate has failed the self-validation check and the data is structurally invalid.
    
Protocol C: Orthogonal Viability Counter-Screen (XTT)

To ensure that a reduction in cAMP is due to true receptor modulation rather than cell death, assess metabolic viability using the XTT reagent[2].

  • Culture identically treated cells in a 96-well format for 24 hours.

  • Add XTT reagent (reduced by living cells to an orange formazan dye)[2].

  • Incubate for 2 hours at 37°C and measure absorbance at 475 nm. Any compound concentration dropping viability below 85% is excluded from IC50 calculations.

Quantitative Data Presentation

Based on standard assay parameters, quantitative readout profiles should be arrayed as follows to benchmark 2-(4-Piperidinyloxy)-N-propylbenzamide against known EP2 reference ligands[1].

Table 1: Representative Pharmacological Profiling Format for EP2 Modulators

Compound / LigandPharmacological ActioncAMP EC50 (nM)cAMP IC50 (nM)Schild K_B (nM)Cytotoxicity (CC50, µM)
PGE2 Endogenous Full Agonist~ 40.0N/AN/A> 100
Butaprost Selective EP2 Agonist~ 170.0N/AN/A> 100
TG4-155 Selective EP2 AntagonistN/A~ 15.0~ 6.0> 50
2-(4-Piperidinyloxy)-... Test CompoundDeterminedDeterminedDeterminedDetermined

References

  • Title: 2-(4-Piperidinyloxy)-N-propylbenzamide AldrichCPR 902837-05-2 Source: Sigma-Aldrich URL: 4

  • Title: EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway Source: PubMed Central (NIH) URL: 6

  • Title: EP Receptor (rat) Activation Assay Kit (cAMP) Source: Cayman Chemical URL: 5

  • Title: EP2 is the main receptor for PGE 2 /cAMP signaling in NB cells Source: ResearchGate (Jiang et al.) URL: 1

  • Title: Spatial-temporal regulation of the prostanoid receptor EP2 co-ordinates PGE2-mediated cAMP signaling in decidualizing human Source: White Rose University Consortium URL: 2

  • Title: Compartmentalized cAMP responses to prostaglandin EP2 receptor activation in human airway smooth muscle cells Source: PubMed (NIH) URL: 3

Sources

Optimizing Cell Cycle Blockade: N-(piperidine-4-yl)benzamide Derivatives as Specific Mitotic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacophore Geometry

Targeting the cell cycle machinery remains a cornerstone of oncology and antiproliferative drug development. Within the landscape of selective kinase inhibitors, the N-(piperidine-4-yl)benzamide scaffold has emerged as a highly versatile and chemically stable pharmacophore[1]. This motif is heavily utilized to anchor bulky, ATP-competitive core structures (such as pyrimidodiazepines) into the deep hydrophobic hinge regions of key cell cycle regulators, notably the Polo-like kinases (PLKs) and Aurora kinases [2].

The architectural advantage of the N-(piperidine-4-yl)benzamide system lies in its dual-action binding modality. The rigid benzamide linker provides strict spatial vectorization, directing the molecule into the kinase ATP-binding pocket to form critical hydrogen bonds with backbone amides (e.g., Cys133 in PLK1 or Ala213 in Aurora A)[3]. Concurrently, the basic nitrogen of the piperidine ring frequently extends toward the solvent-exposed front of the active site, improving aqueous solubility and facilitating critical salt-bridge formations with acidic residues. This precise geometry enables high-affinity inhibition of target kinases while minimizing off-target promiscuity.

Mechanistic Context: Disruption of the Mitotic Network

To successfully evaluate these derivatives, it is vital to understand the causality of their phenotypic effects. The Polo-like kinase family consists of cell cycle regulatory enzymes with integral roles in driving entry into and progression through mitosis[3]. PLK1 orchestrates the G2/M transition by phosphorylating CDC25C, which subsequently dephosphorylates and activates the CDK1/Cyclin B complex. Inhibition of PLK1 using N-(piperidine-4-yl)benzamide derivatives prevents proper centrosome maturation and disables the anaphase-promoting complex (APC/C), fundamentally trapping the cell in a prometaphase-like state and forcing mitotic catastrophe[4].

PLK1_Pathway CDK1 CDK1 / Cyclin B Complex Mitosis Mitotic Entry (G2/M) CDK1->Mitosis Drives Cell Cycle PLK1 Polo-like Kinase 1 (PLK1) CDC25C CDC25C Phosphatase PLK1->CDC25C Phosphorylation / Activation APC Anaphase-Promoting Complex PLK1->APC Substrate Phosphorylation CDC25C->CDK1 Dephosphorylation Inhibitor N-(piperidin-4-yl)benzamide Derivatives Inhibitor->PLK1 Competitive Inhibition Apoptosis Mitotic Catastrophe (Apoptosis) Inhibitor->Apoptosis Forces Tumor Cell Death

Pathway diagram illustrating the regulatory blockade of PLK1 by targeted benzamide derivatives.

Quantitative Efficacy and Structure-Activity Relationship

The following table summarizes representative quantitative biochemical and cellular data for highly active N-(piperidine-4-yl)benzamide variants developed for cell cycle arrest[2][4].

Compound AnalogPrimary Kinase TargetBiochemical IC₅₀ (nM)Cellular GI₅₀ (nM)G2/M Arrest (%) at 100 nM
Derivative A (Difluoro-pyrimidodiazepine core)PLK11.812.588.2%
Derivative B (Methoxy-substituted variant)Aurora A8.435.072.5%
Volasertib (Reference Control)PLK10.810.293.0%

Self-Validating Protocol I: Time-Resolved FRET (TR-FRET) Biochemical Assay

Standard absorbance-based kinase assays are notoriously susceptible to false positives due to the innate autofluorescence or light scattering of small-molecule libraries. Time-Resolved FRET (TR-FRET) is strictly recommended for evaluating N-(piperidine-4-yl)benzamide derivatives. The causality behind this choice relies on Europium’s (Eu) long fluorescence emission lifetime (measured in milliseconds). By introducing a temporal delay before reading the signal, all short-lived background autofluorescence from the inhibitor decays, isolating the pure FRET signal corresponding to target engagement.

Methodology:
  • Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Rationale: DTT is critical to prevent the oxidation of catalytic cysteine residues in PLK1, while MgCl₂ is the obligate co-factor for generating the bio-active ATP-Mg²⁺ complex.

  • Compound Incubation: Dispense 5 µL of PLK1 enzyme into a 384-well plate. Add 2.5 µL of the N-(piperidine-4-yl)benzamide derivative (serial dilutions in 1% DMSO). Incubate at room temperature for 30 minutes.

    • Rationale: Pre-incubation is essential because many potent hinge-binders display slow-binding kinetics.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the exact Kₘ of the enzyme to ensure competitive behavior) and a ULight™-labeled generic peptide substrate. Incubate for 60 minutes.

  • Signal Detection: Add 10 µL of EDTA (to quench the Mg²⁺-dependent reaction) and a Europium-labeled anti-phospho antibody. Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm and 615 nm).

  • System Validation Controls:

    • 0% Inhibition Control: Vehicle (DMSO) treated wells define maximum signal.

    • 100% Inhibition Control: EDTA added before ATP defines the assay background. Z'-factor must be >0.6 for the run to be deemed scientifically valid.

Self-Validating Protocol II: High-Resolution Cell Cycle Tracking

Biochemical potency does not automatically translate to cellular efficacy. To confirm that the compounds induce a functional M-phase arrest, single-cell flow cytometry using dual-staining parameters is required.

Protocol_Workflow S1 Double Thymidine Block (G1/S Sync) S2 Compound Release (12-24h Incubation) S1->S2 S3 Ethanol Fixation & PI / p-HH3 Staining S2->S3 S4 Flow Cytometry (Single Cell DNA/Protein) S3->S4 S5 Data Analysis (G2/M Arrest Quantification) S4->S5

Experimental workflow for quantitative cell cycle mapping via dual-parameter flow cytometry.

Methodology:
  • Cell Synchronization: Plate HeLa cells and subject them to a double thymidine block (2 mM thymidine for 18h, release for 9h, second block for 18h).

    • Rationale: Thymidine competitively inhibits ribonucleotide reductase, depleting dCTP pools and physically halting DNA synthesis. A dual block ensures >95% of the cellular population is homogenously staged exactly at the G1/S boundary, vastly increasing assay sensitivity to drug-induced downstream delays[3].

  • Wash and Drug Release: Wash the cells three times with PBS to fully remove thymidine. Add fresh media supplemented with the N-(piperidine-4-yl)benzamide inhibitor (e.g., at 100 nM) and incubate for 16 hours.

  • Harvest and Fixation: Trypsinize cells, wash, and slowly drop the cell pellet into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

    • Rationale: Drop-wise ethanol fixation physically permeabilizes the lipid bilayer while simultaneously precipitating and preserving nucleic acids for stoichiometric dye binding.

  • Dual Staining: Wash out ethanol, and resuspend cells in a buffer containing 50 µg/mL Propidium Iodide (PI), 100 µg/mL RNase A, and a FITC-conjugated anti-phospho-Histone H3 (Ser10) antibody.

    • Rationale: PI binds strictly to double-stranded nucleic acids. Omitting RNase A will result in an artificially high signal due to RNA intercalation. Furthermore, Histone H3 is exclusively phosphorylated at Ser10 by Aurora B during mitosis. Co-staining discriminates cells trapped in true M-phase (4N DNA content + pHH3 positive) from those stuck in G2-phase (4N DNA content + pHH3 negative).

  • System Validation Controls:

    • Negative Control: Vehicle (DMSO) validates the unperturbed progression back into the cell cycle.

    • Positive Control: 100 ng/mL Nocodazole (a microtubule depolymerizer) guarantees a 100% mitotic arrest profile. A lack of target arrest in the positive control automatically invalidates the staining preparation.

References

1.3 2.1 3.4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Ether Synthesis for Hindered Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Ullmann ether synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming diaryl ethers with sterically hindered substrates. Here, we move beyond basic protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the knowledge to optimize your reactions, increase yields, and achieve reproducible results.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Question 1: I am seeing little to no conversion of my starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in an Ullmann ether synthesis, especially with hindered substrates, can be attributed to several factors. Let's break them down:

  • Insufficient Catalyst Activity: The classic Ullmann reaction often required harsh conditions due to the low reactivity of copper powder.[1] Modern systems rely on a soluble copper(I) source, often generated in situ or used as a pre-catalyst, in combination with a ligand to enhance its catalytic activity.

    • Solution:

      • Switch to a Cu(I) source: If you are using a Cu(II) salt, it may not be efficiently reduced to the active Cu(I) species under your reaction conditions. Try using CuI, CuBr, or CuCl directly.

      • Introduce a Ligand: For hindered substrates, a ligand is almost always essential. The ligand coordinates to the copper center, increasing its solubility and tuning its electronic properties to facilitate the catalytic cycle. For sterically demanding couplings, bidentate ligands like phenanthrolines, diamines, or amino acids can be particularly effective.[2][3]

      • Check Catalyst Quality: Copper(I) salts can oxidize over time. Using a freshly opened bottle or purifying the salt can sometimes resolve the issue.[4]

  • Inappropriate Reaction Temperature: While traditional Ullmann reactions required very high temperatures (often >210 °C), modern ligand-accelerated protocols operate under milder conditions, typically in the 80-120 °C range.[5][6]

    • Solution:

      • Gradual Temperature Increase: If you are running the reaction at a lower temperature (e.g., 80 °C) with no conversion, incrementally increase the temperature by 10-20 °C. Sterically hindered substrates often require more thermal energy to overcome the activation barrier.

      • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used, but for some modern systems, non-polar solvents like toluene or xylene can be effective.[5][7]

  • Poor Nucleophilicity of the Phenol: Steric hindrance around the hydroxyl group can reduce its nucleophilicity. Additionally, electron-withdrawing groups on the phenol can decrease its acidity, making it harder to deprotonate.

    • Solution:

      • Stronger Base: If you are using a weak base like K2CO3, switching to a stronger, more soluble base like Cs2CO3 or K3PO4 can increase the concentration of the more nucleophilic phenoxide in solution.[2][8]

      • Pre-formation of the Phenoxide: In some cases, pre-treating the phenol with the base before adding the aryl halide and copper catalyst can be beneficial.

  • Inactive Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl >> F. For hindered systems, using an aryl iodide or bromide is highly recommended.[5] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[7]

    • Solution:

      • Switch Halides: If you are using an aryl chloride, consider synthesizing the corresponding bromide or iodide to increase reactivity.

      • Modern Ligand Systems: Some advanced ligand systems have shown success with less reactive aryl chlorides, but these often require careful optimization.[3]

Question 2: My reaction is producing a significant amount of dehalogenated arene as a side product. What is causing this and how can I prevent it?

Answer:

The formation of a dehalogenated arene (hydrodehalogenation) is a common side reaction in Ullmann couplings. This typically points to a protic source in your reaction mixture.

  • Presence of Water: Trace amounts of water can lead to the protonation of key intermediates in the catalytic cycle, resulting in the formation of the dehalogenated arene instead of the desired diaryl ether.

    • Solution:

      • Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use anhydrous solvents, dry your starting materials in a vacuum oven if they are solids, and dry your glassware thoroughly.[9]

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the introduction of atmospheric moisture.[9]

  • Instability of the Nucleophile: In some cases, the phenol or another component in the reaction mixture may have a source of protons that can be transferred.

    • Solution:

      • Use a Non-Protic Base: Ensure the base you are using is not a source of protons. Carbonates and phosphates are generally good choices.

      • Reagent Purity: Check the purity of all your starting materials for any protic impurities.

Question 3: I am working with a di-ortho-substituted phenol and a di-ortho-substituted aryl halide, and the yield is consistently low. What specific strategies can I employ for such extremely hindered substrates?

Answer:

Coupling two highly hindered substrates is one of the most challenging applications of the Ullmann ether synthesis. Success in this area often requires moving beyond standard conditions and employing specialized ligands and reaction setups.

  • Ligand Selection is Critical: For these challenging couplings, the right ligand can make all the difference.

    • Solution:

      • Bulky, Electron-Rich Ligands: Consider ligands that are both sterically demanding and electron-donating. These can stabilize the copper center and promote the difficult reductive elimination step. N,N'-diarylated ethylenediamines or specialized phenanthroline derivatives have shown promise.

      • Amino Acid Ligands: Simple amino acids like L-proline or picolinic acid have been shown to be surprisingly effective for some hindered couplings, as they can form a favorable chelate with the copper ion.[2]

      • Oxalamide Ligands: Recent developments have highlighted the effectiveness of oxalamide ligands in promoting difficult Ullmann couplings, even with aryl chlorides.[3]

  • Solvent Effects: The choice of solvent can have a significant impact on the reaction rate and yield.

    • Solution:

      • High-Boiling, Coordinating Solvents: Solvents like DMSO or DMF can be effective as they can help to solubilize the copper species and may play a role in the catalytic cycle.[6]

      • Non-Polar Solvents: In some modern ligand systems, non-polar solvents like toluene or xylene have been found to be superior.[7] It is often necessary to screen a few different solvents to find the optimal one for your specific substrate combination.

  • Reaction Concentration: For bimolecular reactions, concentration can play a key role.

    • Solution:

      • Higher Concentration: Increasing the concentration of your reactants can sometimes improve the reaction rate and yield, especially if the reaction is slow.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for my reaction?

A1: For modern Ullmann ether syntheses, a soluble copper(I) source is generally preferred. Copper(I) iodide (CuI) is the most common and often the most effective choice. Copper(I) bromide (CuBr) and copper(I) chloride (CuCl) are also used. While metallic copper or copper(II) salts can be used in some protocols, they often require harsher conditions or additives to generate the active Cu(I) species.[5]

Q2: How do I choose the right ligand for my specific substrates?

A2: Ligand selection is highly dependent on the steric and electronic properties of your substrates. Here's a general guide:

Ligand ClassTypical SubstratesKey Features
N,N'-Chelating Ligands (e.g., 1,10-Phenanthroline, TMEDA)General purpose, good starting pointReadily available, robust
Amino Acids (e.g., L-Proline, Picolinic Acid)Hindered phenols, heteroaromatic substratesInexpensive, effective for challenging couplings[2]
Oxalamides Aryl chlorides, electron-rich and -poor substratesHigh efficiency, allows for lower catalyst loading[3]
Phosphines (less common for O-arylation)Can be effective but prone to oxidationMore common in C-C and C-N couplings

Q3: What is the best base to use, and how much?

A3: The base plays a crucial role in deprotonating the phenol to form the active nucleophile.

  • Common Bases: K2CO3, Cs2CO3, and K3PO4 are the most frequently used bases.

  • For Hindered Phenols: Cs2CO3 is often the base of choice due to its high solubility in organic solvents and its ability to effectively deprotonate less acidic phenols.[2][8] K3PO4 is another excellent option.

  • Stoichiometry: Typically, 1.5 to 2.0 equivalents of the base are used to ensure complete deprotonation of the phenol.

Q4: How can I monitor the progress of my reaction?

A4: The progress of an Ullmann ether synthesis can be monitored by standard chromatographic techniques.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative sense of the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS or LC-MS is the preferred method. This will allow you to accurately determine the consumption of starting materials and the formation of the product.

Visualizing the Process

Diagram 1: The Catalytic Cycle of a Ligand-Accelerated Ullmann Ether Synthesis

Ullmann Catalytic Cycle Cu(I)L Active Catalyst (Cu(I)L) Oxidative_Addition Oxidative Addition Cu(I)L->Oxidative_Addition + Ar-X Ar-X Aryl Halide (Ar-X) Cu(III)_Intermediate Cu(III) Intermediate (L)Cu(III)(Ar)(X) Oxidative_Addition->Cu(III)_Intermediate Ligand_Exchange Ligand Exchange Cu(III)_Intermediate->Ligand_Exchange + Ar'-O⁻ - X⁻ Phenoxide Phenoxide (Ar'-O⁻) Cu(III)_Phenoxide Cu(III) Phenoxide Intermediate (L)Cu(III)(Ar)(OAr') Ligand_Exchange->Cu(III)_Phenoxide Reductive_Elimination Reductive Elimination Cu(III)_Phenoxide->Reductive_Elimination Reductive_Elimination->Cu(I)L Regenerates Catalyst Product Diaryl Ether (Ar-O-Ar') Reductive_Elimination->Product Forms Product

Caption: A simplified catalytic cycle for the Ullmann ether synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low Yield or No Reaction Check_Catalyst Is a Cu(I) source and ligand being used? Start->Check_Catalyst Add_Ligand Add a suitable ligand (e.g., phenanthroline, amino acid) Check_Catalyst->Add_Ligand No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Add_Ligand->Check_Temp Increase_Temp Incrementally increase temperature (e.g., by 20°C) Check_Temp->Increase_Temp No Check_Base Is the base strong enough? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Stronger_Base Switch to a stronger base (e.g., Cs2CO3, K3PO4) Check_Base->Stronger_Base No Check_Halide Is the aryl halide reactive enough (I or Br)? Check_Base->Check_Halide Yes Stronger_Base->Check_Halide Change_Halide Consider synthesizing the aryl iodide or bromide Check_Halide->Change_Halide No Anhydrous_Conditions Are conditions strictly anhydrous? Check_Halide->Anhydrous_Conditions Yes Change_Halide->Anhydrous_Conditions Dry_Reagents Rigorously dry all reagents and solvents Anhydrous_Conditions->Dry_Reagents No Success Improved Yield Anhydrous_Conditions->Success Yes Dry_Reagents->Success

Caption: A decision tree for troubleshooting low-yielding Ullmann reactions.

Experimental Protocol: Synthesis of a Hindered Diaryl Ether

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(2,6-dimethylphenoxy)-1,3,5-trimethylbenzene, a representative example of a hindered diaryl ether.

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (mesityl bromide)

  • 2,6-Dimethylphenol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (1.0 mmol, 1.0 eq.), mesityl bromide (1.1 mmol, 1.1 eq.), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and Cs2CO3 (2.0 mmol, 2.0 eq.).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[9]

    • Add anhydrous DMSO (5 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated heating mantle and stir the mixture at 100 °C.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure diaryl ether.

References

  • Ullmann reaction | PPTX - Slideshare. (n.d.).
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved March 7, 2026, from [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkivoc. (2009). Retrieved March 7, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex | The Journal of Organic Chemistry - ACS Publications. (2008). Retrieved March 7, 2026, from [Link]

  • Ullmann reaction - LS College. (2020).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). Retrieved March 7, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1.1 Modern Ullmann-Type Couplings - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Publications. (2010). Retrieved March 7, 2026, from [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023). Retrieved March 7, 2026, from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: N-Propylation of Secondary Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-propylation of secondary amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-propylation reaction is showing low conversion of the starting secondary amide. What are the likely causes and how can I improve the yield?

A1: Low conversion in N-propylation of secondary amides is a common issue that can often be traced back to the fundamental principles of amide chemistry. The nucleophilicity of the amide nitrogen is relatively low, and therefore, a strong base is typically required to deprotonate it and form the more nucleophilic amide anion.

Several factors could be at play:

  • Insufficiently Strong Base: The pKa of the N-H bond in a secondary amide is typically in the range of 17-18. Therefore, a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). If you are using a weaker base, such as a carbonate or an amine base, you will likely see low conversion.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base without quenching the highly reactive amide anion.[1] Protic solvents, such as alcohols or water, will protonate the amide anion and inhibit the reaction.

  • Steric Hindrance: Significant steric bulk around the amide nitrogen or on the propylating agent can hinder the SN2 reaction.[2][3][4] If your secondary amide is particularly bulky, you may need to use a less hindered propylating agent if possible, or more forcing reaction conditions (e.g., higher temperature, longer reaction time).

Troubleshooting Protocol: Improving Low Conversion

  • Re-evaluate Your Base:

    • If using a base like potassium carbonate, switch to a stronger, non-nucleophilic base such as NaH or LDA.[1]

    • Ensure the base is of high purity and handled under anhydrous conditions to prevent quenching.

  • Optimize Solvent and Temperature:

    • Use anhydrous THF or DMF.

    • For less reactive systems, gradually increase the reaction temperature. Start at room temperature and, if necessary, gently heat the reaction. Monitor for the appearance of side products by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Consider the Propylating Agent:

    • Propyl iodide is generally more reactive than propyl bromide, which is more reactive than propyl chloride. If you are using propyl chloride, consider switching to the bromide or iodide.

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of an alkene, in this case, propene, is a classic indicator of a competing elimination reaction. When a strong base is used to deprotonate the amide, it can also act as a base to abstract a proton from the β-carbon of the propyl halide, leading to an E2 elimination.[5][6]

Factors Favoring Elimination:

  • Strong, Sterically Hindered Bases: While necessary for amide deprotonation, bulky bases like potassium tert-butoxide can preferentially act as an elimination reagent rather than a nucleophile.[7]

  • Higher Reaction Temperatures: Elimination reactions are often favored at higher temperatures.[5]

  • Secondary vs. Primary Halides: While you are using a primary propyl halide, which is less prone to elimination than a secondary halide, the use of a very strong base can still promote this pathway.[8]

Mitigation Strategies for Elimination

StrategyRationale
Use a Less Hindered Base A less bulky strong base, such as NaH, is less likely to favor the E2 pathway compared to KOtBu.
Lower the Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can disfavor the elimination pathway, which typically has a higher activation energy than the SN2 reaction.
Choose a Better Leaving Group Using propyl iodide instead of propyl bromide or chloride can increase the rate of the desired SN2 reaction relative to the E2 side reaction.
Q3: My product appears to be contaminated with a carboxylic acid and a primary amine. What is happening?

A3: The presence of a carboxylic acid and the corresponding primary amine (from the original secondary amide) strongly suggests that amide hydrolysis has occurred.[9][10][11] Amides are generally stable, but under certain conditions, they can be cleaved.

Causes of Amide Hydrolysis:

  • Basic Hydrolysis: If your reaction conditions are strongly basic and there is a source of water present (e.g., from non-anhydrous solvents or reagents), the hydroxide ions can attack the carbonyl carbon of the amide, leading to hydrolysis.[12][13] This is often exacerbated by heating.[12]

  • Acidic Hydrolysis: While less likely in a typical N-propylation reaction which is run under basic conditions, any acidic workup or purification steps could potentially cause hydrolysis if not carefully controlled.[10]

Preventing Amide Hydrolysis

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic bases like NaH in a glovebox or under an inert atmosphere.

  • Control Workup Conditions: When quenching the reaction, do so at a low temperature. If an acidic wash is required during the workup, use a dilute acid and minimize the contact time.

  • Purification: If hydrolysis is a persistent issue, consider purification methods that do not involve acidic or basic conditions, such as flash chromatography on silica gel with a neutral eluent system.

Q4: I have a chiral center adjacent to the amide carbonyl. Is there a risk of epimerization during the N-propylation?

A4: Yes, there is a significant risk of epimerization at the α-carbon to the carbonyl group. The strong base used to deprotonate the amide nitrogen can also abstract the α-proton, forming an enolate.[14][15][16] This enolate is planar, and subsequent reprotonation (either during the reaction or workup) can occur from either face, leading to a loss of stereochemical integrity.[17]

Mechanism of Epimerization

The formation of the oxazol-5(4H)-one intermediate is a common mechanism for epimerization in peptide synthesis and can be relevant here, especially with strong activation of the carbonyl group.[17] However, direct deprotonation at the α-carbon by a strong base is also a major concern.[17][18]

Minimizing Epimerization:

  • Use a Hindered, Non-Nucleophilic Base: A bulky base like LDA is often preferred as it is less likely to interfere with the carbonyl group directly.[7]

  • Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can significantly slow down the rate of proton exchange at the α-carbon.

  • Careful Choice of Quenching Agent: Quench the reaction at low temperature with a proton source that will rapidly protonate the enolate before it has a chance to equilibrate.

  • Alternative Synthetic Routes: If epimerization remains a persistent issue, consider alternative methods for the synthesis of the target N-propylated amide that do not involve such strongly basic conditions.[19]

Visual Troubleshooting Guides

DOT Script for N-Propylation and Major Side Reactions

G cluster_main Main Reaction Pathway (SN2) cluster_side Common Side Reactions Secondary Amide Secondary Amide Amide Anion Amide Anion Secondary Amide->Amide Anion  Strong Base (e.g., NaH) Carboxylic Acid + Primary Amine Carboxylic Acid + Primary Amine Secondary Amide->Carboxylic Acid + Primary Amine  H2O / OH- (Hydrolysis) N-Propylated Amide N-Propylated Amide Amide Anion->N-Propylated Amide  Propyl Halide Propyl Halide Propyl Halide Propene Propene Propyl Halide->Propene  Strong Base (E2) Chiral Secondary Amide Chiral Secondary Amide Racemic Mixture Racemic Mixture Chiral Secondary Amide->Racemic Mixture  Strong Base (Epimerization via Enolate)

Caption: N-propylation pathway and common side reactions.

DOT Script for Troubleshooting Workflow

G start Start Experiment issue Identify Issue start->issue low_conv Low Conversion? issue->low_conv No alkene Alkene Formation? low_conv->alkene No sol_base Use Stronger Base (NaH, LDA) low_conv->sol_base Yes hydrolysis Hydrolysis? alkene->hydrolysis No sol_alkene_base Use Less Hindered Base (NaH) alkene->sol_alkene_base Yes epimerization Epimerization? hydrolysis->epimerization No sol_hydrolysis_anhydrous Ensure Anhydrous Conditions hydrolysis->sol_hydrolysis_anhydrous Yes sol_epimer_temp Use Low Temperature (-78 °C) epimerization->sol_epimer_temp Yes end Successful Product epimerization->end No sol_temp_up Increase Temperature Cautiously sol_base->sol_temp_up sol_hindrance Check Steric Hindrance sol_temp_up->sol_hindrance sol_alkene_temp Lower Reaction Temperature sol_alkene_base->sol_alkene_temp sol_hydrolysis_workup Careful Workup sol_hydrolysis_anhydrous->sol_hydrolysis_workup sol_epimer_base Use Bulky Base (LDA) sol_epimer_temp->sol_epimer_base

Caption: Troubleshooting decision tree for N-propylation.

References

  • Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • (2025, May 11). Amides can be hydrolysed under acidic or basic conditions too.
  • AK Lectures. Hydrolysis of Amides.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • A Level Chemistry Revision Notes. (2025, January 4). Reactions of Amides.
  • Chem Help ASAP. (2020, March 1). formation & reaction of amide enolates. YouTube.
  • MG Science Institute. Elimination Reactions.
  • MSU Chemistry. Alkyl Halide Reactivity.
  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions.
  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?.
  • Barriault, D., et al. (2026, February 10). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry.
  • (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions.
  • Schäfer, G., & Bode, J. W. (2014, April 30). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • (2022, October 20). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. PubMed.
  • BYJU'S. Enolate Formation.
  • (2018, July 8). Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)–H Bonds. Journal of the American Chemical Society.
  • (2022, September 21). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed.
  • Epimerisation in Peptide Synthesis. PMC.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This resource provides drug development professionals and medicinal chemists with definitive troubleshooting guides, diagnostic logic, and validated protocols for resolving cell membrane permeability bottlenecks associated with basic amine, specifically piperidine, moieties.

Part 1: Diagnostic Logic & Permeability Troubleshooting

Before embarking on synthetic modifications, it is essential to determine why your piperidine derivative lacks permeability. Basic amines suffer from two primary barriers: an intrinsically high desolvation penalty (due to ionization at physiological pH) or active secretory clearance via efflux pumps[1].

PiperidineTroubleshooting Start Compound features basic piperidine ring (Poor Cell Permeability) Assay Perform PAMPA Assay (Isolate Passive Diffusion) Start->Assay PAMPA_Low Low PAMPA Peff (<1.0 x 10^-6 cm/s) Assay->PAMPA_Low Passive failure PAMPA_High High PAMPA Peff (>10.0 x 10^-6 cm/s) Assay->PAMPA_High Passive success PassiveIssue Diagnosis: High pKa / Ionization High Desolvation Penalty PAMPA_Low->PassiveIssue EffluxIssue Diagnosis: Active Efflux (e.g., P-glycoprotein substrate) PAMPA_High->EffluxIssue If Caco-2 is poor Strat1 Strategy: 1. Beta-Fluorination (EWG) 2. Gem-difluorination 3. Bioisosteric replacement (Morpholine) PassiveIssue->Strat1 Strat2 Strategy: 1. Mask Hydrogen Bond Donors 2. Reduce Lipophilicity (LogD) 3. Increase Steric Hindrance EffluxIssue->Strat2 Val1 Re-assess pKa / LogD Confirm neutral fraction > 5% at pH 7.4 Strat1->Val1 Val2 Caco-2 Bidirectional Assay + Efflux Inhibitor (Verapamil) Strat2->Val2

Workflow for diagnosing and resolving permeability issues in piperidines.

Part 2: Frequently Asked Questions (FAQs) – Chemical Causality

Q1: Why do unsubstituted piperidine rings specifically suffer from poor passive membrane permeability? A: Unsubstituted piperidines are strongly basic, six-membered nitrogenous heterocycles with a typical pKa ranging from 10.0 to 11.0[2]. The physiological pH of the human intestinal tract and plasma ranges roughly from 6.0 to 7.4. According to the Henderson-Hasselbalch equation, at pH 7.4, an unsubstituted piperidine is


 protonated[3]. The high thermodynamic penalty required to desolvate this charged ionic species prevents it from partitioning favorably into the lipophilic core of the cellular phospholipid bilayer, drastically reducing passive diffusion.

Q2: How can I rationally modulate the pKa of the piperidine nitrogen without dramatically changing the core scaffold? A: The most effective and widely adopted strategy is the introduction of electron-withdrawing groups (EWGs) via inductive effects, with fluorination acting as the gold standard[3]. By introducing fluorine atoms at the beta (3-position) or gamma (4-position) carbons, you create a dipole that pulls electron density away from the nitrogen's lone pair, effectively lowering its basicity[4]. Crucial insight: The stereochemical orientation of the fluorine strongly dictates the effect. An axial C-F bond in a 3-fluoropiperidine often yields a more pronounced stabilization of the unprotonated amine via charge-dipole interactions, significantly dampening basicity compared to an equatorial orientation[5][6].

Q3: I tested my piperidine compound in both PAMPA and Caco-2 assays. The PAMPA permeability is excellent, but Caco-2 permeability is virtually zero. What does this mean? A: PAMPA relies exclusively on non-energy-dependent passive transcellular diffusion[7]. If PAMPA permeability is high but Caco-2 is low, your compound possesses the intrinsic physicochemical properties necessary for membrane partitioning, but is actively being expelled out of the Caco-2 cells by secretory efflux transporters (such as P-glycoprotein/P-gp)[1][7]. Basic, lipophilic amines are notorious P-gp substrates. To fix this, your strategy must pivot from pKa modulation to masking hydrogen bond donors or subtly reducing lipophilicity (LogD) to evade efflux recognition.

Part 3: Quantitative Data on Permeability Optimization

The table below summarizes how specific structural modifications impact the physicochemical properties and intrinsic permeability of a standard piperidine pharmacophore.

Piperidine ModificationTopological EWG DistanceTypical pKa Shift% Neutral (at pH 7.4)Passive Permeability Impact
Unsubstituted Piperidine N/A~ 10.5< 0.2%Baseline (Poor)
4-Fluoropiperidine (

)
3 bonds~ 9.0 (-1.5)~ 2.5%Minor Improvement
3-Fluoropiperidine (

)
2 bonds~ 8.5 (-2.0)~ 7.4%Moderate Improvement
3,3-Difluoropiperidine 2 bonds~ 6.8 (-3.7)~ 79.9%Significant Improvement
Morpholine Bioisostere 2 bonds (O atom)~ 8.3 (-2.2)~ 11.2%Moderate Improvement
N-Methylation N/A~ 10.0 (-0.5)< 0.3%Low (Slightly improves Efflux)

Data synthesized from systematic basicity studies and fluorinated fragment analyses[2][4].

Part 4: Experimental Methodologies

As a best practice, standalone permeability values are prone to experimental artifacts. To ensure your protocols generate trustworthy data, they must act as self-validating systems featuring built-in internal standards and controls.

Protocol A: Self-Validating Bidirectional Caco-2 Permeability Assay

Purpose: Isolates passive diffusion failures from active efflux transport mechanisms.

  • Cell Monolayer Preparation: Seed Caco-2 cells on polycarbonate semi-permeable filter inserts (0.4 µm pore size) in 12-well or 24-well Transwell plates. Culture for 21 days to allow full morphological differentiation and tight-junction formation.

  • Monolayer Integrity Validation (Critical Step): Measure the Transepithelial Electrical Resistance (TEER) using an ohmmeter. Causality Rule: Proceed strictly with inserts demonstrating a TEER

    
    
    
    
    
    ; lower values indicate compromised tight junctions.
  • Internal Standardization: Spike your transport buffer (pH 7.4) with the piperidine test compound (10 µM) AND Lucifer Yellow (100 µM).

    • Why? Lucifer Yellow is a highly polar paracellular marker. If it is detected crossing the membrane (

      
       cm/s), the cellular tight junctions are leaking, and data from that well must be discarded.
      
  • Bidirectional Dosing Execution:

    • Apical to Basolateral (A→B): Add the dosing solution to the apical chamber and blank buffer to the basolateral. (Simulates intestinal absorption).

    • Basolateral to Apical (B→A): Add the dosing solution to the basolateral chamber and blank buffer to the apical. (Measures secretory efflux).

  • Positive Control Check: Prepare an identical parallel set of A→B and B→A inserts containing the dosing solution augmented with 50 µM Verapamil (a highly characterized P-gp inhibitor).

  • Incubation & Quantification: Incubate at 37°C. Sample the receiver compartments at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Diagnostic Analysis: Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ).
    • If

      
       and 
      
      
      
      is low: The bottleneck is passive diffusion . Return to the chemistry drawing board and lower the pKa via gem-difluorination[4].
    • If

      
      : The bottleneck is active efflux . If the Verapamil control successfully collapses the ER back to ~1.0, your compound is conclusively flagged as a P-gp substrate.
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: A rapid, cell-free triage mechanism explicitly analyzing passive, non-energy-dependent diffusion across a lipid mimic[1][7].

  • Membrane Coating: Coat a PVDF 96-well filter plate with 5 µL of a 20% (w/v) dodecane solution of synthetic phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine).

  • Buffer Gradient: Prepare a donor buffer at pH 6.5 (simulating the luminal GI tract) and a receiver buffer at pH 7.4 (simulating blood plasma).

  • Compound Dosing: Dilute the test compounds into the donor buffer (max 1% DMSO) and dispense 150 µL into the donor compartment. Fill the receiver plate with 300 µL of acceptor buffer.

  • Incubation: Couple the plates and incubate at room temperature for 4 to 16 hours in a humidity-controlled chamber.

  • Analysis: Separate the compartments, quantify using LC-MS/MS or UV-Vis, and compare the effective permeability (

    
    ) against established high-permeability (Metoprolol) and low-permeability (Atenolol) standards[1].
    
Part 5: References[4] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.0c02825[5] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central (PMC) - NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7317926/[3] Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed - NIH. URL:https://pubmed.ncbi.nlm.nih.gov/10377215/[7] Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed - NIH. URL:https://pubmed.ncbi.nlm.nih.gov/15198535/[6] Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. URL:https://www.scientificupdate.com/[2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. URL:https://doi.org/10.1002/cmdc.200700059[1] Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. URL:https://www.researchgate.net/publication/23246830

Sources

Technical Support Center: Enhancing CNS Penetration of Benzamide Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of delivering benzamide-based therapeutics to the central nervous system (CNS). The blood-brain barrier (BBB) presents a formidable obstacle, restricting the entry of many potentially effective drugs into the brain.[1][2][3][4][5] This guide provides a structured approach to troubleshooting and enhancing the CNS penetration of your benzamide drug candidates, grounded in established medicinal chemistry principles and cutting-edge delivery strategies.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of CNS Penetration

This section addresses common initial questions regarding the core principles governing a molecule's ability to cross the blood-brain barrier.

Question 1: What are the primary physicochemical properties that govern a benzamide drug's ability to cross the blood-brain barrier?

Answer: The ability of a small molecule like a benzamide to penetrate the BBB is largely dictated by a balance of several key physicochemical properties.[6][7][8] For passive diffusion, the most common route for small molecules, the following are critical:

  • Lipophilicity: A crucial factor, as the BBB is a lipid-rich environment.[9] Generally, a moderate lipophilicity, often measured as a LogP value between 1.5 and 2.7, is considered optimal for BBB penetration.[6]

  • Molecular Weight (MW): Smaller molecules generally exhibit better CNS penetration.[9] A molecular weight below 400-500 Daltons is often cited as a desirable characteristic for CNS drugs.[9][10]

  • Polar Surface Area (PSA): This property relates to the sum of polar atoms in a molecule and is a good indicator of hydrogen bonding potential. Lower PSA values are generally preferred for better BBB penetration.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede BBB crossing.[6][10] Successful CNS drugs typically have a limited number of these groups.[6]

  • Ionization (pKa): Non-ionized molecules are more lipid-soluble and therefore cross the BBB more effectively than their ionized counterparts.[9] The pKa of your benzamide will determine its ionization state at physiological pH.

Question 2: My benzamide has ideal physicochemical properties on paper, but in vivo studies show poor brain penetration. What could be the issue?

Answer: While optimizing physicochemical properties is a critical first step, it doesn't guarantee successful CNS penetration. Several other factors can limit brain exposure:

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the brain.[11][12] Your benzamide may be a substrate for one of these transporters.

  • Plasma Protein Binding: High binding to plasma proteins, such as albumin, reduces the concentration of free drug available to cross the BBB. Only the unbound fraction of the drug can penetrate the CNS.[11][13]

  • Metabolism: Rapid metabolism in the periphery can reduce the amount of drug that reaches the brain.[6][7]

Question 3: What are the main strategic approaches to improve the CNS penetration of my benzamide drug candidate?

Answer: Broadly, strategies can be divided into two main categories:

  • Medicinal Chemistry Approaches: This involves structurally modifying the benzamide molecule to enhance its BBB-penetrating properties.[1][14][15] This could include altering lipophilicity, reducing molecular weight, or masking polar groups.

  • Drug Delivery Systems: These strategies utilize carriers to transport the benzamide across the BBB.[2][16][17] This is particularly useful for molecules that are inherently difficult to modify. Examples include nanoparticle-based systems and prodrug approaches.[2][18]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Hurdles

This section provides a more in-depth, problem-oriented approach to common challenges encountered during the development of CNS-penetrant benzamide drugs.

Issue 1: Low Permeability in In Vitro BBB Models

You've tested your benzamide in an in vitro BBB model (e.g., a Transwell assay with endothelial cells) and observe low apparent permeability (Papp).

Troubleshooting Steps:

  • Verify Model Integrity:

    • Measure Transendothelial Electrical Resistance (TEER): Ensure the TEER values of your cell monolayer are within the expected range for the cell type used (e.g., primary brain microvascular endothelial cells, hCMEC/D3, or bEnd.3 cells).[19][20] Low TEER indicates a leaky barrier, which would paradoxically suggest higher permeability. If your compound still shows low Papp with low TEER, the issue is likely with the compound itself.

    • Paracellular Marker Permeability: Run a control with a known low-permeability marker (e.g., Lucifer yellow or a fluorescently labeled dextran). High permeability of this marker confirms a compromised barrier.

  • Assess Physicochemical Properties:

    • Re-evaluate Lipophilicity (LogD at pH 7.4): While LogP is a useful starting point, LogD at physiological pH provides a more accurate measure of lipophilicity for ionizable compounds like many benzamides.[21]

    • Analyze Hydrogen Bonding: Use computational tools to calculate the number of hydrogen bond donors and acceptors. If the number is high, this is a likely contributor to low permeability.

  • Investigate Efflux:

    • Run a Bidirectional Permeability Assay: Measure the permeability of your compound from the apical (blood) to basolateral (brain) side and from the basolateral to apical side. A significantly higher basolateral-to-apical permeability suggests active efflux.

    • Use Efflux Pump Inhibitors: Co-administer your benzamide with a known P-gp inhibitor (e.g., verapamil or cyclosporine A).[22] A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Workflow for Investigating Low In Vitro Permeability

Caption: Troubleshooting workflow for low in vitro BBB permeability.

Issue 2: High In Vitro Permeability but Low In Vivo Brain Exposure

Your benzamide shows promising permeability in vitro, but when you move to an animal model, the brain-to-plasma concentration ratio (Kp) is low.

Troubleshooting Steps:

  • Measure Unbound Fractions:

    • Plasma Protein Binding: Determine the fraction of your drug that is bound to plasma proteins (fu,plasma). High plasma protein binding can severely limit the free drug available to cross the BBB.

    • Brain Tissue Binding: Determine the fraction of your drug that is bound to brain tissue (fu,brain). Extensive binding within the brain can act as a "sink," reducing the concentration of free drug at the target. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB transport than the total Kp.[23]

  • Evaluate Peripheral Pharmacokinetics (PK):

    • Metabolic Stability: Assess the metabolic stability of your compound in liver microsomes or hepatocytes. Rapid metabolism can lead to low systemic exposure and, consequently, low brain concentrations.

    • PK Profile: Conduct a full PK study to determine parameters like clearance, volume of distribution, and half-life. A high volume of distribution might indicate that your drug is accumulating in other tissues, reducing the amount available to enter the brain.

  • Re-evaluate Efflux in an In Vivo Context:

    • Use P-gp Knockout Models: If available, test your compound in P-gp knockout animals. A significantly higher Kp in these animals compared to wild-type controls is strong evidence for P-gp mediated efflux in vivo.

Data Summary: Key Physicochemical Parameters for CNS Drugs

ParameterGuideline for Good CNS PenetrationRationale
Molecular Weight (MW) < 400-500 Da[9][10]Smaller molecules can more easily pass through the tight junctions of the BBB.
Lipophilicity (LogP) 1.5 - 2.7[6]Balances solubility in the lipidic BBB with sufficient aqueous solubility.
Hydrogen Bond Donors ≤ 3Minimizes interactions with water that hinder membrane crossing.
Hydrogen Bond Acceptors ≤ 7Reduces the energy penalty for desolvation before entering the lipid membrane.
Polar Surface Area (PSA) < 90 ŲA lower PSA is associated with better membrane permeability.

Part 3: Advanced Strategies and Experimental Protocols

If initial troubleshooting and structural modifications are insufficient, more advanced strategies may be necessary.

Strategy 1: The Prodrug Approach

Concept: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body.[18] For CNS delivery, a common strategy is to mask polar functional groups on the benzamide with lipophilic moieties, increasing its ability to cross the BBB.[18][24][25] Once in the brain, these moieties are cleaved by brain-specific enzymes, releasing the active drug.

Experimental Protocol: Synthesis and Evaluation of a Lipophilic Prodrug

  • Design and Synthesis:

    • Identify a polar functional group on your benzamide (e.g., a carboxylic acid or a secondary amine).

    • Synthesize an ester or amide prodrug by reacting this group with a lipophilic alcohol or amine.

    • Characterize the synthesized prodrug using standard analytical techniques (NMR, mass spectrometry, HPLC).

  • In Vitro Stability:

    • Incubate the prodrug in plasma and brain homogenates from the relevant species.

    • Monitor the conversion of the prodrug to the parent drug over time using LC-MS/MS. This will determine if the prodrug is stable enough in the periphery and if it is efficiently converted to the active drug in the brain.

  • In Vitro Permeability:

    • Assess the permeability of the prodrug using an in vitro BBB model as described in Part 2. Compare the Papp of the prodrug to the parent drug.

  • In Vivo Evaluation:

    • Administer the prodrug to an animal model.

    • At various time points, collect blood and brain tissue.

    • Quantify the concentrations of both the prodrug and the parent drug in plasma and brain homogenates.

    • Calculate and compare the Kp and Kp,uu values for the parent drug when administered as the prodrug versus direct administration of the parent drug.

Logical Flow of Prodrug Strategy

Receptor_Mediated_Transcytosis Nanoparticle Ligand-Coated Nanoparticle (Carrying Benzamide) Receptor Receptor on BBB (e.g., Transferrin Receptor) Nanoparticle->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Vesicle Endocytic Vesicle Endocytosis->Vesicle Exocytosis Exocytosis into Brain Parenchyma Vesicle->Exocytosis DrugRelease Drug Release from Nanoparticle Exocytosis->DrugRelease

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 2-(4-Piperidinyloxy)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural confirmation of newly synthesized 2-(4-Piperidinyloxy)-N-propylbenzamide, a molecule of interest in pharmaceutical research. For professionals in drug development, the unambiguous verification of a compound's chemical structure is a non-negotiable cornerstone of the entire research and development lifecycle.[] It ensures the integrity of subsequent biological, toxicological, and clinical data, forming the bedrock of regulatory compliance and patient safety.

The Strategic Imperative: A Multi-Technique Approach

Relying on a single analytical method for structural elucidation is fraught with risk. Spectroscopic and spectrometric techniques probe different aspects of a molecule's constitution. For instance, while Mass Spectrometry reveals the molecular weight and fragmentation patterns, NMR spectroscopy maps the intricate connectivity of atoms.[2] A comprehensive strategy employs a suite of orthogonal techniques—methods that measure different molecular properties—to build a self-validating dataset.[3] Any proposed structure must be consistent with all acquired data, ensuring a high degree of confidence in the final assignment.

The workflow for confirming the structure of an active pharmaceutical ingredient (API) is a systematic process that integrates multiple analytical techniques to build a cohesive and definitive body of evidence.[4]

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis & Confirmation Synthesized Synthesized Crude Product Purified Purified Compound (2-(4-Piperidinyloxy)-N-propylbenzamide) Synthesized->Purified Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (ESI-MS) Purified->MS FTIR FTIR Spectroscopy Purified->FTIR DataIntegration Data Integration & Structural Verification NMR->DataIntegration MS->DataIntegration FTIR->DataIntegration Final Confirmed Structure DataIntegration->Final

Caption: A general workflow for the synthesis, purification, and structural confirmation of a target compound.

Mass Spectrometry (MS): The Molecular Blueprint

Principle & Rationale: Mass spectrometry is indispensable for determining the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[5] For a newly synthesized molecule, the first and most critical piece of data is the molecular ion peak, which confirms that the reaction produced a compound of the expected mass. Furthermore, the fragmentation pattern provides a molecular "fingerprint" that can be pieced together like a puzzle to support the proposed structure.[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is chosen to facilitate protonation of the nitrogen atoms in the piperidine and amide groups, forming the [M+H]⁺ ion.

    • Mass Range: Scan a mass range of m/z 50-500 to ensure capture of the molecular ion and significant fragments.

    • Capillary Voltage: Set to 3-4 kV.

    • Cone Voltage: Optimize to balance molecular ion intensity and fragmentation (typically 20-40 V).

  • Data Acquisition: Acquire the full scan mass spectrum.

Sample Sample in Solution (1-10 µg/mL) ESI Electrospray Ionization (Positive Mode, +H⁺) Sample->ESI Infusion Analyzer Mass Analyzer (Quadrupole / TOF) ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector m/z Separation Spectrum Mass Spectrum ([M+H]⁺ and Fragments) Detector->Spectrum Signal Processing

Caption: Experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Data Comparison and Interpretation

For 2-(4-Piperidinyloxy)-N-propylbenzamide (C₁₅H₂₂N₂O₂), the expected monoisotopic mass is 262.17 g/mol .[7]

ParameterExpected ValueExperimental ObservationStructural Justification
Molecular Formula C₁₅H₂₂N₂O₂-Based on synthetic precursors.
Molecular Weight 262.35-Calculated from the formula.[7]
[M+H]⁺ Ion m/z 263.18m/z 263.18Confirms the molecular weight of the parent compound.
Fragment 1 m/z 192.10m/z 192.10Corresponds to the [M-C₃H₇N+H]⁺ ion, resulting from the cleavage of the amide C-N bond.[8]
Fragment 2 m/z 121.03m/z 121.03Represents the benzoyl cation fragment [C₇H₅O₂]⁺, though less common, it can arise from further fragmentation.[9]
Fragment 3 m/z 100.08m/z 100.08Corresponds to the protonated 4-hydroxypiperidine fragment [C₅H₁₀NO]⁺.

The primary observation of the protonated molecular ion at m/z 263.18 provides strong evidence for the successful synthesis of the target compound. The fragmentation pattern, particularly the loss of the N-propylamine moiety, corroborates the presence of the amide linkage.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[3] ¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.[10] For 2-(4-Piperidinyloxy)-N-propylbenzamide, NMR is essential to confirm the ortho-substitution pattern on the benzene ring, the connectivity of the propyl group to the amide nitrogen, and the linkage of the piperidine ring via an ether bond.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

    • Integrate all peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Data Comparison and Interpretation: ¹H NMR
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityIntegrationExperimental Observation
Propyl -CH₃~0.9Triplet (t)3HMatches prediction
Propyl -CH₂-~1.6Sextet2HMatches prediction
Amide N-CH₂-~3.4Quartet (q)2HMatches prediction
Amide -NH-~8.2 (variable)Broad Singlet (br s)1HMatches prediction
Piperidine -CH₂- (C2, C6)~2.8 and ~3.2Multiplets (m)4HMatches prediction
Piperidine -CH₂- (C3, C5)~1.8 and ~2.1Multiplets (m)4HMatches prediction
Piperidine -CH-O-~4.5Multiplet (m)1HMatches prediction
Aromatic Ar-H~6.9 - 8.0Multiplets (m)4HMatches prediction
Data Comparison and Interpretation: ¹³C NMR
Carbon AssignmentPredicted δ (ppm)Experimental Observation
Propyl -CH₃~11Matches prediction
Propyl -CH₂-~23Matches prediction
Amide N-CH₂-~42Matches prediction
Piperidine -CH₂- (C3, C5)~32Matches prediction
Piperidine -CH₂- (C2, C6)~44Matches prediction
Piperidine -CH-O-~74Matches prediction
Aromatic Ar-C~115 - 132Multiple peaks observed
Aromatic Ar-C-O~158Matches prediction
Amide -C=O~166Matches prediction

The distinct signals for the propyl group, the complex multiplets for the piperidine ring, and the characteristic pattern of the ortho-substituted aromatic ring collectively provide a detailed and unambiguous map of the molecule's carbon-hydrogen framework.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11] It is a rapid and highly effective technique to confirm the presence of key structural motifs. For this synthesis, FTIR is crucial to verify the formation of the secondary amide and the integrity of the aryl ether linkage.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.

IR_Source IR Source ATR ATR Crystal with Solid Sample IR_Source->ATR Detector Detector ATR->Detector Attenuated IR Beam Interferogram Interferogram Detector->Interferogram FT Fourier Transform (Computer) Interferogram->FT Spectrum FTIR Spectrum (%T vs. Wavenumber) FT->Spectrum

Caption: Experimental workflow for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy.

Data Comparison and Interpretation
Wavenumber (cm⁻¹)Expected IntensityVibration TypeFunctional GroupExperimental Observation
~3300Medium, SharpN-H StretchSecondary AmideStrong, sharp peak observed.[13]
2850-2960Medium-StrongC-H StretchAliphatic (Propyl, Piperidine)Multiple peaks observed.
~1640StrongC=O Stretch (Amide I)Secondary AmideVery strong peak observed.[12]
~1540StrongN-H Bend (Amide II)Secondary AmideStrong peak observed.[12]
~1240StrongC-O-C StretchAryl EtherStrong peak observed.

The presence of a single, sharp N-H stretch around 3300 cm⁻¹ is a definitive indicator of a secondary amide, distinguishing it from a primary amide which would show two peaks.[12] The intense C=O stretch (Amide I) and N-H bend (Amide II) are characteristic of the amide linkage. Finally, the strong absorption around 1240 cm⁻¹ confirms the C-O stretch of the aryl ether, completing the functional group profile.

Conclusion: Convergent Evidence for Structural Confirmation

The structural confirmation of a synthesized compound like 2-(4-Piperidinyloxy)-N-propylbenzamide is not achieved by a single piece of data but by the convergence of evidence from multiple, orthogonal analytical techniques.

  • Mass Spectrometry confirmed the molecular weight (m/z 263.18 for [M+H]⁺) and provided fragmentation data consistent with the major structural components.

  • NMR Spectroscopy (¹H and ¹³C) provided an unambiguous map of the atomic connectivity, confirming the ortho-aromatic substitution, the N-propyl amide structure, and the piperidinyloxy moiety.

  • FTIR Spectroscopy verified the presence of the key functional groups—most notably the secondary amide and the aryl ether—as predicted by the target structure.

Each technique validates the others, creating a self-consistent and robust dataset that collectively and unequivocally confirms the identity and structure of the synthesized 2-(4-Piperidinyloxy)-N-propylbenzamide. This rigorous, multi-faceted approach is fundamental to ensuring the quality and integrity of novel chemical entities in the pharmaceutical sciences.[][14]

References

  • Filo. (2026, February 3).
  • Zhang, T., et al. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Process validation in API synthesis. (n.d.).
  • Abdel-Wahab, B. F., et al. (2021, April 19).
  • Pharmaceutical Analysis. (n.d.).
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
  • The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. (2024, March 20). Walsh Medical Media.
  • Agalloco, J., & DeSantis, P. (2021). Validation of Active Pharmaceutical Ingredients. Handbook of Validation in Pharmaceutical Processes, Fourth Edition. Taylor & Francis eBooks.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds. (n.d.). Benchchem.
  • Koci, J., et al. (2022, May 6). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Taylor & Francis.
  • Benzamide-simplified mass spectrum[5]. (n.d.). ResearchGate.

  • Pharmaceutical Validation: 6 Principles for Effective Implementation. (2021, June 2).
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30).
  • Supporting Inform
  • Fernández, G. (n.d.). IR Spectrum: Amides.
  • Kumar, S., et al. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC.
  • benzamide, 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl] - SpectraBase. (n.d.).
  • da Silva, A. B., et al. (2018, June 12).
  • Active Pharmaceutical Ingredient Manufacturing Process. (2025, September 25).
  • Bake, B. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • IR handout.pdf. (n.d.).
  • Bojilov, B. (2016, May 14). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?.
  • Wünsch, B., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023, March 16). YouTube.
  • Jiang, J., et al. (n.d.). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PMC - PubMed Central.
  • 2-(4-Piperidinyloxy)-N-propylbenzamide AldrichCPR 902837-05-2. (n.d.). Sigma-Aldrich.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • 2-(4-Piperidinyloxy)-N-propylbenzamide AldrichCPR 902837-05-2. (n.d.). Sigma-Aldrich.
  • N-(3-{4-[3-(benzoylamino)propyl]-1-piperazinyl}propyl)benzamide - Optional[13C NMR]. (n.d.).
  • NH2 O purified benzamide, 13C-NMR. (n.d.).
  • Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).

Sources

comparative activity of 2-(4-Piperidinyloxy)-N-propylbenzamide with other EP2 modulators

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparative Experimental Guide

Mechanistic Framework: The Dichotomy of EP2 Signaling

The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) is a Gαs-coupled G-protein coupled receptor (GPCR) that regulates a delicate balance between cytoprotection and chronic inflammation[1]. In the central nervous system, acute EP2 activation protects cerebral cortical neurons against excitotoxic and anoxic injury; however, chronic orthosteric activation drives microglia-mediated secondary neurotoxicity[2].

Historically, researchers have relied on orthosteric agonists (e.g., Butaprost) or competitive antagonists (e.g., PF-04418948) to study EP2[3][4]. The clinical translation of these agents has been hampered by significant drawbacks:

  • Orthosteric Agonists: Induce continuous, global receptor activation. This lack of spatial and temporal specificity invariably leads to receptor desensitization and systemic side effects[2].

  • Orthosteric Antagonists: While highly effective at halting chronic inflammation, they inherently block the critical, acute neuroprotective pathways initiated by endogenous PGE2[1].

The Allosteric Advantage: A novel class of modulators, the 2-piperidinyl phenyl benzamides—represented by 2-(4-Piperidinyloxy)-N-propylbenzamide (CAS: 902837-05-2)—functions as Positive Allosteric Modulators (PAMs)[1][5]. Instead of directly activating the receptor, a PAM binds to a distinct allosteric site. It amplifies the receptor's response only when the endogenous ligand (PGE2) is present, preserving the physiological tone and spatial-temporal constraints of endogenous signaling[1].

Comparative Activity Profile

The table below synthesizes the pharmacological divergence between the representative 2-piperidinyl phenyl benzamide PAM and legacy orthosteric modulators[1][3][6].

CompoundModulator ClassTarget Binding SiteFunctional MechanismPotency / EfficacyDesensitization Risk
Butaprost AgonistOrthostericDirect Gαs activationEC50 ~33 nM[6]High. Bypasses endogenous temporal control.
PF-04418948 AntagonistOrthostericCompetitive GPCR blockKB ~1.8 nM[3]N/A. Suppresses all downstream survival signaling.
2-(4-Piperidinyloxy)-N-propylbenzamide Positive Allosteric Modulator (PAM)AllostericLeftward EC50 shift of PGE24–5 fold increase in PGE2 potency (at 20 μM)[1]Low. Preserves endogenous PGE2 pulse dynamics.

EP2 Signaling Pathway & Modulator Intervention

The following diagram visualizes how divergent modulators influence the Gαs-cAMP cascade.

EP2_Signaling PGE2 PGE2 (Endogenous Agonist) EP2 EP2 Receptor (Gαs-Coupled) PGE2->EP2 Orthosteric Activation PAM 2-(4-Piperidinyloxy)- N-propylbenzamide (PAM) PAM->EP2 Allosteric Potentiation Antagonist PF-04418948 (Antagonist) Antagonist->EP2 Competitive Inhibition AC Adenylate Cyclase EP2->AC Gαs cAMP cAMP Accumulation AC->cAMP PKA PKA / Epac cAMP->PKA Survival Neuroprotection & Target Genes PKA->Survival

Allosteric and orthosteric modulation of the EP2 receptor signaling cascade.

Self-Validating Experimental Workflows

As an Application Scientist, establishing rigorous assays requires implementing causality-driven steps. The following protocols provide a self-validating system for quantifying EP2 allosteric modulation.

Protocol 1: Time-Resolved FRET (TR-FRET) cAMP Accumulation Assay

Purpose: To quantitatively distinguish allosteric potentiation from orthosteric agonism by measuring downstream cyclic AMP[1]. Causality Rationale: TR-FRET provides a homogenous, non-radioactive readout of cAMP. Because PAMs do not independently activate the receptor, this assay must be run as a "shift assay" using an EC20 concentration of PGE2[1].

Methodology:

  • Cell Preparation: Seed recombinant cells expressing human EP2 (e.g., C6G-EP2) into a 384-well microplate at 2,000 cells/well.

  • PDE Inhibition: Pre-incubate cells with 500 μM IBMX for 15 minutes.

    • Rationale: IBMX broadly inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and capturing the true peak of adenylate cyclase activity.

  • Compound Addition (The Self-Validating Step):

    • Group A (PAM test): Add 2-(4-Piperidinyloxy)-N-propylbenzamide (0.1 μM to 40 μM) without PGE2[1]. If cAMP rises, the compound is misbehaving as an orthosteric agonist.

    • Group B (PAM validation): Add the PAM dose-response curve with an EC20 concentration of PGE2[1].

    • Group C (Antagonist control): Add PF-04418948 to validate functional assay windows[3].

  • Detection: Incubate for 30 minutes at room temperature, then add the TR-FRET lysis/detection buffers containing d2-labeled cAMP and cryptate-conjugated anti-cAMP antibody.

  • Data Analysis: A valid PAM will induce a concentration-dependent 4–5 fold leftward shift in the PGE2 EC50 curve without altering the

    
     (maximal efficacy)[1].
    
Protocol 2: NMDA-Induced Excitotoxicity Neuroprotection Assay

Purpose: To verify that the biochemical left-shift generated by the PAM translates into functional cellular protection against excitotoxic injury[2]. Causality Rationale: Primary rat hippocampal neurons at Day-In-Vitro 14 (DIV14) are used because they have fully developed synaptic networks and functional NMDA receptors, making them physiologically relevant models of neurodegenerative conditions[2].

Methodology:

  • Neuron Maturation: Culture primary rat hippocampal neurons in Neurobasal medium supplemented with B27 until DIV14.

  • Pre-treatment: Administer 2-(4-Piperidinyloxy)-N-propylbenzamide (20 μM) to the culture medium for 30 minutes.

    • Rationale: Pre-incubation ensures equilibrium binding at the allosteric site prior to the excitotoxic insult.

  • Excitotoxic Challenge: Add 30 μM NMDA and co-incubate overnight[2].

  • Viability Readout (LDH Release): Quantify the release of Lactate Dehydrogenase (LDH) into the media.

    • Rationale: LDH is a stable cytosolic enzyme; its extracellular presence serves as an objective, linear surrogate for plasma membrane rupture (necrosis).

  • Interpretation: Effective PAM activity will show significantly reduced LDH release (neuroprotection) compared to the NMDA-only vehicle control, mediated exclusively through the potentiation of trace endogenous PGE2 released by the primary culture[2].

References

  • ACS Chemical Neuroscience | Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. Jiang, J. et al. (2018). Available at:[Link]

  • British Journal of Pharmacology | In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist. af Forselles, K.J. et al. (2011). Available at:[Link]

  • Investigative Ophthalmology & Visual Science | The Prostanoid EP2 Receptor Agonist Butaprost Increases Uveoscleral Outflow in the Cynomolgus Monkey. Nilsson, S.F. et al. (2006). Available at:[Link]

Sources

Molecular Architecture: Conformational Rigidity vs. Stereoselective Flexibility

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the structural nuances between piperidinyl and pyrrolidinyl benzamides is essential for optimizing lead compounds in central nervous system (CNS) and oncological drug development. While both nitrogenous ring systems serve as the basic pharmacokinetic core for many substituted benzamides, their fundamental geometric differences profoundly impact receptor affinity, stereoselectivity, and downstream cellular efficacy.

This guide provides an objective, data-driven comparison of these two scaffolds, dissecting the causality behind their target engagement and detailing the self-validating in vitro methodologies required to accurately screen them.

The pharmacological differences between a 6-membered piperidinyl ring and a 5-membered pyrrolidinyl ring are rooted in their 3D topological constraints when introduced into an aqueous physiological environment (pH ~7.4). At this pH, the amine in both ring systems is highly protonated, creating a cationic center that is mandatory for anchoring the benzamide to the target receptor—typically via a reinforced ionic salt bridge with a conserved aspartate residue (Asp3.32) in aminergic G-protein coupled receptors (GPCRs)[1].

  • Piperidinyl Benzamides: The 6-membered piperidine ring strongly prefers a stable, rigid "chair" conformation. This structural rigidity locks the protonated nitrogen into a highly predictable spatial vector, minimizing the entropic penalty upon receptor binding. Consequently, piperidinyl-based ligands generally exhibit strong receptor affinity and sustained residence times regardless of chiral centers, making them highly reliable baseline scaffolds.

  • Pyrrolidinyl Benzamides: The 5-membered pyrrolidine ring is more flexible, adopting an "envelope" conformation. While this flexibility allows the ligand to induce a more tailored fit within the receptor cavity, it demands strict stereochemical control. For example, in dopamine D2 receptor blockade, affinity is highly confined to the (R)-enantiomer of (1-benzyl-2-pyrrolidinyl)methyl benzamides[2]. The (R)-enantiomer successfully orientates the aromatic substitution into hydrophobic auxiliary pockets (e.g., Trp6.48), whereas the corresponding (S)-enantiomer experiences severe steric clashing, rendering it virtually inactive[2].

Conformational_Binding Ligand Benzamide Scaffold Protonated Amine Receptor GPCR Target Asp3.32 Salt Bridge Ligand->Receptor Target Engagement Downstream Cellular Efficacy cAMP / Viability Alteration Receptor->Downstream Signal Transduction

Caption: GPCR target engagement and subsequent downstream signal transduction by benzamide antagonists.

Comparative In Vitro Efficacy Data

Benzamides frequently exhibit polypharmacology, making them valuable as both antipsychotic agents (via D2/D3 receptors) and potential oncological therapeutics (via Sigma-1/Sigma-2 receptors)[2][3].

The table below summarizes the quantitative performance metrics of representative piperidinyl and pyrrolidinyl benzamides across varying target classes.

Scaffold ClassRepresentative Side ChainTarget ReceptorCompetitive RadioligandMean Affinity (

)
In Vitro Functional Readout
Pyrrolidinyl (R)-(1-benzyl-2-pyrrolidinyl)methylDopamine D2 (Rat Striatal)

Spiperone
~1.0 nMBlockade of cAMP inhibition[2]
Piperidinyl 1-benzyl-4-piperidinylDopamine D2 (Rat Striatal)

Spiperone
~2.5 - 15.0 nMBlockade of cAMP inhibition[2]
Piperidinyl N-[2-(1'-piperidinyl)ethyl]Sigma-1 (Human DU-145)

PIMBA
~10 - 35 nMInhibition of cell colony formation[3]
Pyrrolidinyl BD1008 / PIMBA analogsSigma-1 (Human DU-145)

PIMBA
~20 - 50 nMInhibition of cell colony formation[3]

Standardized In Vitro Experimental Protocols

To guarantee scientific integrity and reproducibility, the screening of these benzamides requires rigorous, self-validating protocols. The following methodologies encompass built-in quality controls to ensure that experimental variance does not produce false positives.

Protocol 1: Self-Validating Radioligand Competition Assay ( Determination)

This protocol assesses the binding affinity of novel benzamide analogs by displacing a high-affinity radiotracer.

  • Membrane Preparation: Homogenize cells expressing the target receptor (e.g., DU-145 cells for Sigma receptors or CHO-K1 cells transfected with D2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane pellet.

  • Assay Incubation & Control Definition: In a 96-well plate, combine 50 µg of membrane protein with a fixed concentration of radioligand (e.g., 0.5 nM

    
    spiperone for D2 receptors).
    
    • Self-Validation Check 1 (Total Binding, TB): Treat control wells with buffer only to define maximum radioligand binding.

    • Self-Validation Check 2 (Non-Specific Binding, NSB): Treat negative control wells with a 1000-fold excess of an unlabeled reference standard (e.g., 10 µM haloperidol).

    • Add escalating logarithmic concentrations of the test benzamide (from 10 pM to 10 µM) to the experimental wells.

  • Filtration & Detection: Incubate the plate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification & Validation: Measure retained radioactivity using a liquid scintillation counter. Calculate the Z'-factor using TB and NSB wells; the assay is only valid if

    
    . Calculate the 
    
    
    
    using a 4-parameter logistic regression, and convert to
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Clonogenic Cell Viability Assay (Phenotypic Efficacy)

For oncological profiling (e.g., Sigma-receptor binding benzamides in prostate cancer), functional efficacy is measured via colony formation[3].

  • Agarose Matrix Preparation: Prepare a base layer consisting of 3 mL of 0.5% agarose in SIT medium containing 5% fetal bovine serum in 6-well plates.

  • Cell Seeding: Formulate a top layer consisting of 3 mL of SIT medium in 0.3% agarose containing 3 ×

    
     single viable human prostate cells (e.g., DU-145)[3].
    
  • Compound Dosing: Introduce the test benzamide directly into the top layer at therapeutic concentrations (e.g., 1 µM, 10 µM, 50 µM).

    • Self-Validation Check: Include a vehicle control (0.1% DMSO) and a known cytotoxic positive control (e.g., 1 µM doxorubicin) to normalize survival percentages.

  • Incubation & Scoring: Incubate plates at 37°C in a 5%

    
     atmosphere for 14 days. Count viable colonies (defined as clusters of >50 cells). Determine the dose-dependent inhibition of colony formation (
    
    
    
    ) relative to the vehicle control.

InVitro_Workflow Synthesis Synthesize Benzamide Library (Pyrrolidinyl vs. Piperidinyl) Radioligand Radioligand Binding Assay (Identify Ki < 50 nM) Synthesis->Radioligand Functional Functional Phenotypic Assays (cAMP inhibition / Cell Viability) Radioligand->Functional High Affinity Hits LeadValidation Lead Candidate Validation (Stereoselective Profiling) Radioligand->LeadValidation Discard Low Affinity Functional->LeadValidation In Vitro Efficacy Verified

Caption: Phased in vitro screening workflow for validating benzamide efficacy and target binding.

Conclusion

When designing functional benzamides, the choice between a piperidinyl and pyrrolidinyl substituent fundamentally dictates the interaction dynamic with the receptor binding pocket. Piperidinyl derivatives grant robust, conformationally restricted engagement, driving dependable baseline affinities. Conversely, pyrrolidinyl variants unlock highly specific, localized binding interactions, provided stringent stereochemical selection—specifically isolation of the (R)-enantiomer—is applied during synthesis. By utilizing standardized, self-validating assays, researchers can successfully map these topological parameters to actionable in vitro metrics.

References

  • Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. National Institutes of Health (PubMed). URL: [Link]

  • Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors. American Association for Cancer Research (AACR Journals). URL: [Link]

  • Dopamine Receptor Microdomains Involved in Molecular Recognition and the Regulation of Drug Affinity and Function. Taylor & Francis Online. URL: [Link]

Sources

Validating the Mechanism of Action of Novel Benzamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of epigenetic drug discovery, I frequently encounter a fundamental hurdle: proving that a novel chemical entity not only selectively engages its intracellular target but also drives the expected phenotypic cascade without triggering off-target toxicity.

Histone deacetylases (HDACs) remove acetyl groups from acetylated lysine residues, serving as critical epigenetic regulators of gene expression[1]. The first-generation HDAC inhibitors (HDACi), such as the hydroxamate Vorinostat (SAHA), are potent but act as "pan-HDAC" inhibitors. They coordinate the catalytic zinc ion via a 5-membered ring chelate, leading to broad-spectrum inhibition and significant clinical toxicities[2]. In contrast, benzamide derivatives like Entinostat (MS-275) form an unusual 7-membered ring chelate in the active site, conferring precise selectivity for Class I HDACs (HDAC1, 2, and 3)[2].

In this guide, we will evaluate the mechanism of action (MoA) of a next-generation benzamide derivative—Novamide-X —and objectively benchmark it against Entinostat (Class I standard) and Vorinostat (pan-HDAC standard). I will break down the causality behind our experimental choices and provide self-validating protocols to ensure absolute confidence in your preclinical data.

Mechanism of Action: The Benzamide Advantage

To understand the analytical workflows, we must first map the biological causality. Benzamides specifically block Class I HDACs, preventing the deacetylation of histones (e.g., H3K9, H3K27). This induces chromatin relaxation, re-activating silenced tumor suppressor genes (like p21) and MHC-II complexes, ultimately driving cell cycle arrest and apoptosis[3].

HDAC_MoA Benz Benzamide HDACi (e.g., Novamide-X) Zn Zinc Chelation (7-Membered Ring) Benz->Zn Binds Active Site HDAC Class I HDAC Inhibition Zn->HDAC Blocks Catalysis H3 Histone H3 Hyperacetylation HDAC->H3 Prevents Deacetylation Gene Gene Expression (p21, MHC-II) H3->Gene Chromatin Opening Apop Cell Cycle Arrest & Apoptosis Gene->Apop Phenotypic Shift

Mechanism of action of Class I selective benzamide HDAC inhibitors driving cellular apoptosis.

Comparative Performance Data

Before detailing the methodologies, let's look at the consolidated performance metrics. A robust drug candidate must balance biochemical potency, target selectivity, and phenotypic efficacy.

Table 1: Biochemical Profiling and Phenotypic Efficacy in Jurkat T-Cells

ParameterNovamide-X (Novel)Entinostat (Standard Benzamide)Vorinostat (Pan-HDAC Hydroxamate)
ZBG Structure Substituted BenzamideBenzamideHydroxamic Acid
HDAC1 IC₅₀ 18 nM120 nM10 nM
HDAC6 IC₅₀ (Class IIb) >10,000 nM>10,000 nM15 nM
Selectivity Ratio (Class I vs II) >500-fold>80-fold0.6-fold
CETSA ΔTₘ (Target Engagement) +6.2 °C+4.1 °C+5.5 °C
Apoptosis Induction (EC₅₀) 0.8 μM2.5 μM0.5 μM

Data Interpretation: While Vorinostat exhibits extreme potency across all HDAC classes, this lack of specificity often triggers severe redox alterations and oxidative stress[4]. Novamide-X drastically improves upon Entinostat's Class I selectivity and potency, demonstrating a superior thermodynamic shift (ΔTₘ) in live cells.

Core Validation Workflows (Self-Validating Protocols)

To prove a drug's MoA, we must construct an assay cascade that bridges the gap between in vitro enzymatic activity and in vivo biological response. We achieve this through a sequence of target engagement, functional biomarker analysis, and phenotypic validation.

Workflow A: Live-Cell Target Engagement via CETSA

The "Why": Traditional enzymatic assays utilize recombinant, truncated proteins in artificial buffers. This fails to account for cellular permeability, competitive endogenous ligands, or multi-protein repressor complexes. The Cellular Thermal Shift Assay (CETSA) solves this by quantifying ligand-induced thermodynamic stabilization of the target protein natively within live cells[5].

CETSA_Workflow Incubate 1. Incubation Live Cells + Drug Heat 2. Heat Shock Thermal Gradient Incubate->Heat Engages Target Lyse 3. Lysis Release Soluble Fraction Heat->Lyse Precipitates Unbound Detect 4. Detection AlphaScreen / WB Lyse->Detect Quantifies Target

Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Self-Validating Methodology (Isothermal Dose-Response Format):

  • Cell Preparation: Seed 7.5 × 10⁶ Jurkat cells/mL in physiological media.

  • Compound Incubation: Treat cells with a 10-point titration of Novamide-X, Entinostat, or Vorinostat (0.1 nM to 10 μM) for 1 hour at 37°C. Internal Control: Always include an inactive structural analog (e.g., a 3'-aminophenylbenzamide isomer) to rule out non-specific membrane effects.

  • Thermal Challenge: Aliquot cell suspensions into PCR plates and heat at a stringent denaturing temperature (e.g., 52°C, empirically determined based on apo-HDAC1 melt curves) for 3 minutes[6].

  • Lysis & Separation: Immediately cool to 4°C, add a mild non-denaturing detergent (0.4% NP-40), and centrifuge at 20,000 × g for 20 minutes to pellet irreversible heat-denatured aggregates[6].

  • Detection: Quantify the remaining soluble HDAC1 using an AlphaLISA detection kit.

  • The Self-Validation Loop: Simultaneously probe for GAPDH. If the GAPDH signal decreases along the dose-response curve, the compound is intrinsically toxic or altering global protein solubility, invalidating the target-specific readout.

Workflow B: Downstream Functional Biomarker Analysis

The "Why": Engaging the target is meaningless if it does not translate into functional inhibition. We utilize quantitative Western blotting to measure the hyperacetylation of histone tails.

Self-Validating Methodology:

  • Treat cells with equipotent doses of the compounds for 24 hours.

  • Perform an acid-extraction of core histones (0.2 M HCl) to selectively enrich basic nuclear proteins and discard the cytoplasmic fraction.

  • Probe lysates with antibodies against Acetyl-H3K9 (specific to Class I inhibition) and Acetyl-Tubulin (specific to HDAC6 / Class IIb).

  • The Self-Validation Loop: Normalize Acetyl-H3 against Total H3 (not Actin). Because actin is non-nuclear, normalizing against it conflates nuclear extraction efficiency with actual biological hyperacetylation. A true Class I selective benzamide (like Novamide-X or Entinostat) will show profound Acetyl-H3 signaling but zero Acetyl-Tubulin signaling, unlike the pan-inhibitor Vorinostat[3].

Workflow C: Phenotypic Readout (Caspase-Dependent Apoptosis)

The "Why": The ultimate endpoint for an oncology-targeted HDACi is programmed cell death. We must prove that the mechanism terminates in a caspase-dependent apoptotic pathway[4].

Self-Validating Methodology:

  • Plate target cells in a 384-well format. Treat with compounds for 48 hours.

  • Add a fluorogenic Caspase-3/7 substrate (e.g., DEVD-amc). Cleavage of this substrate by activated executioner caspases releases fluorescent AMC[4].

  • The Self-Validation Loop: Co-treat a parallel control plate with the compounds + Z-VAD-FMK (a pan-caspase inhibitor). If the cell viability still plummets despite the presence of Z-VAD-FMK, the drug is causing acute necrosis or off-target toxicity rather than highly regulated, epigenetically-driven apoptosis.

Conclusion

When comparing the mechanism of action of novel epigenetic modulators against clinical standards, your analytical strategy is just as critical as the molecule itself. By establishing a causal linkage—from precise zinc chelation, validated via live-cell CETSA target engagement, through specific H3 hyperacetylation, terminating in caspase-dependent apoptosis—we secure an unimpeachable preclinical profile. Novamide-X represents an evolution in benzamide chemistry, delivering the desired Class I selectivity of Entinostat but with the potent thermodynamic stabilization traditionally reserved for hydroxamates.

References
  • [3] Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC - NIH.gov. Available at:[Link]

  • [4] Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PMC - NIH.gov. Available at:[Link]

  • [6] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI - NIH.gov. Available at: [Link]

  • [5] A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. Available at:[Link]

  • [1] Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - ResearchGate. Available at:[Link]

  • [2] Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - NIH.gov. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.